DN02
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H24FN3O3 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
4-[4-[(3-aminoazetidin-1-yl)methyl]-2,6-dimethoxyphenyl]-7-fluoro-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C22H24FN3O3/c1-25-12-18(16-5-4-14(23)8-17(16)22(25)27)21-19(28-2)6-13(7-20(21)29-3)9-26-10-15(24)11-26/h4-8,12,15H,9-11,24H2,1-3H3 |
Clé InChI |
CFUSHHQUUUZFAG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(C1=O)C=C(C=C2)F)C3=C(C=C(C=C3OC)CN4CC(C4)N)OC |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of DN02, a Selective BRD8 Bromodomain Inhibitor
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective small-molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 8 (BRD8). This document details the molecular interactions, cellular consequences, and the experimental basis for our current understanding of this compound's function, tailored for a scientific audience.
Core Mechanism of Action: Selective Inhibition of BRD8 Bromodomain 1
This compound functions as a competitive inhibitor of the acetyl-lysine (KAc) binding pocket of the first bromodomain of BRD8 (BRD8(1)). Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting chromatin-modifying complexes to specific genomic locations to regulate gene expression. By occupying the KAc binding site, this compound prevents BRD8 from interacting with its natural acetylated protein partners, thus disrupting its downstream functions.
BRD8 is a component of the NuA4/TIP60 histone acetyltransferase (HAT) complex, which is involved in transcriptional activation, DNA repair, and cell cycle control.[1][2][3] The selective inhibition of BRD8(1) by this compound provides a powerful tool to investigate the specific roles of this bromodomain in the context of the larger NuA4 complex and its impact on cellular signaling.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative parameters are summarized in the table below.
| Assay Type | Parameter | Value | Target/System | Reference |
| Biochemical Binding Assay | Ki | 32 nM | BRD8(1) | [4] |
| Biochemical Binding Assay | Ki | >1000 nM | BRD8(2) | [4] |
| Biochemical Activity Assay (AlphaScreen) | IC50 | 48 nM | BRD8 | [4][5] |
| Cellular Engagement Assay (BRET) | IC50 | 0.64 µM | BRD8 in cells | [6] |
| Selectivity Assay (BromoMax) | Ki | >1000 nM | CBP, p300 | [4][6] |
| Selectivity Assay (AlphaScreen) | IC50 | >10 µM | BRD9, BRD4 | [4] |
Signaling Pathways Modulated by this compound
By inhibiting BRD8, this compound influences several critical cellular signaling pathways, primarily through the modulation of gene expression.
3.1. The p53 Signaling Pathway:
BRD8 has been identified as a key epigenetic regulator that suppresses the p53 tumor suppressor pathway in certain cancers, such as glioblastoma.[7] BRD8, as part of the EP400/NuA4 complex, maintains the occupancy of the histone variant H2AZ at p53 target gene promoters, leading to a repressive chromatin state.[7] This prevents the transcriptional activation of p53 target genes, such as the cell cycle inhibitor CDKN1A (p21). Inhibition of the BRD8 bromodomain with a selective inhibitor like this compound is expected to displace H2AZ, leading to increased chromatin accessibility and activation of p53-mediated transcription, resulting in cell cycle arrest.[7]
3.2. Transcriptional Coactivation:
BRD8 can act as a transcriptional coactivator for nuclear receptors, such as the thyroid hormone receptor (THR), and other transcription factors like TWIST1 and AP-1.[1][3][8] It is recruited to target gene promoters through its interaction with these factors, facilitating transcriptional activation. By inhibiting the bromodomain of BRD8, this compound can disrupt these interactions and downregulate the expression of genes controlled by these transcription factors.
References
- 1. Understanding the role of BRD8 in human carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bromodomain Containing 8 (BRD8) Transcriptional Network in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the role of BRD8 in human carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. BRD8 inhibitor this compound | BRD8 inhibitor | Probechem Biochemicals [probechem.com]
- 7. BRD8 maintains glioblastoma by epigenetic reprogramming of the p53 network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD8 - Wikipedia [en.wikipedia.org]
DN02: A Selective Probe for the BRD8 Bromodomain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 8 (BRD8) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are key epigenetic regulators. BRD8 is a component of the NuA4/TIP60 histone acetyltransferase complex, which is involved in transcriptional regulation, DNA repair, and cell cycle control.[1] The bromodomain of BRD8 recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting the NuA4/TIP60 complex to specific chromatin regions. Dysregulation of BRD8 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.
DN02 is a potent and selective chemical probe for the first bromodomain of BRD8 (BRD8(1)). Its high affinity and selectivity make it an invaluable tool for elucidating the biological functions of BRD8 and for the development of novel therapeutics targeting this epigenetic reader. This technical guide provides a comprehensive overview of this compound, including its binding profile, detailed experimental protocols for its characterization, and its utility in studying BRD8-mediated signaling pathways.
Data Presentation: Quantitative Analysis of this compound
The inhibitory activity and selectivity of this compound have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for BRD8 Bromodomains
| Target | Assay | Value | Reference |
| BRD8(1) | Kᵢ | 32 nM | MedchemExpress |
| BRD8(2) | Kᵢ | >1000 nM | MedchemExpress |
| BRD8(1) | Kₑ | 34 nM | ProbeChem |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC₅₀ | Reference |
| BRD8(1) | AlphaScreen | 48 nM | ProbeChem |
| BRD9 | AlphaScreen | >10 µM | Remillard et al., 2021 |
| BRD4 | AlphaScreen | >10 µM | Remillard et al., 2021 |
| CBP | AlphaScreen | Modest Activity | MedchemExpress |
| p300 | AlphaScreen | >10 µM | ProbeChem |
Table 3: Cellular Target Engagement of this compound
| Target | Assay | IC₅₀ | Reference |
| BRD8 | NanoBRET | 0.64 µM | ProbeChem |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Inhibition
This assay is used to measure the in vitro potency of inhibitors against a target protein. It relies on the interaction of a donor and an acceptor bead, which, when in close proximity, generate a luminescent signal. An inhibitor that disrupts the protein-ligand interaction will lead to a decrease in signal.
Materials:
-
His-tagged BRD8 bromodomain protein
-
Biotinylated acetylated histone peptide (e.g., H4K16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound or other test compounds
-
384-well microplates (white, opaque)
-
Plate reader capable of AlphaScreen detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reaction Mixture Preparation: In a 384-well plate, add the following components in order:
-
5 µL of His-tagged BRD8 protein (final concentration optimized for signal, typically in the low nM range).
-
5 µL of this compound dilution or vehicle control.
-
Incubate for 15 minutes at room temperature.
-
5 µL of biotinylated histone peptide (final concentration at its Kₑ value for the protein).
-
Incubate for 15 minutes at room temperature.
-
-
Bead Addition:
-
Add 5 µL of a 1:1 mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (final concentration of 10 µg/mL each).
-
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay
This assay measures the binding of a small molecule to its target protein in living cells. It utilizes a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. Compound binding displaces the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293T cells
-
Plasmid encoding BRD8-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer for BRD8
-
NanoBRET™ Nano-Glo® Substrate
-
This compound or other test compounds
-
96-well or 384-well white assay plates
-
Luminometer capable of measuring BRET
Protocol:
-
Cell Transfection:
-
Seed HEK293T cells in a suitable culture dish.
-
Transfect the cells with the BRD8-NanoLuc® plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Dispense the cell suspension into the wells of a white assay plate.
-
-
Compound and Tracer Addition:
-
Add the NanoBRET™ tracer to the cells at its predetermined optimal concentration.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Substrate Addition and Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to each well.
-
Read the plate immediately on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Chemoproteomics for Target Profiling
Chemoproteomics is used to identify the protein targets of a small molecule in a complex biological sample, such as a cell lysate. This workflow typically involves affinity purification using a functionalized version of the inhibitor followed by mass spectrometry-based protein identification.
Materials:
-
Cells or tissues of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound-functionalized affinity matrix (e.g., this compound linked to sepharose beads)
-
Control beads (without this compound)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Mass spectrometer and associated reagents for proteomics analysis
Protocol:
-
Lysate Preparation:
-
Harvest cells or tissues and lyse them in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the this compound-functionalized affinity matrix and control beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer and heating.
-
-
SDS-PAGE and In-Gel Digestion:
-
Separate the eluted proteins by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie blue) and excise the protein bands.
-
Perform in-gel digestion of the proteins with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
Identify the proteins using a protein database search engine (e.g., Mascot, Sequest).
-
Compare the proteins identified from the this compound-functionalized beads to the control beads to identify specific binders.
-
Mandatory Visualizations
BRD8 in the NuA4/TIP60 Complex and p53 Pathway
Caption: BRD8's role in the NuA4/TIP60 complex and its inhibition by this compound, impacting p53 signaling.
Experimental Workflow for AlphaScreen Assay
Caption: Step-by-step workflow for the AlphaScreen-based BRD8 inhibition assay.
Logical Relationship of this compound Development and Validation
References
Unraveling the Role of DN02 in Epigenetic Regulation: A Technical Guide
An In-depth Examination of a Novel Epigenetic Modulator for Researchers, Scientists, and Drug Development Professionals
The field of epigenetics has unveiled a complex layer of gene regulation beyond the static DNA sequence, offering profound insights into cellular function and disease. A key aspect of this regulation is the dynamic modification of chromatin structure, which governs the accessibility of DNA to the transcriptional machinery. Emerging research has identified a novel factor, designated DN02, as a critical player in this intricate process. This technical guide provides a comprehensive overview of the current understanding of this compound's role in epigenetic regulation, consolidating available data, outlining key experimental methodologies, and visualizing its proposed mechanisms of action.
Core Function and Mechanism of Action
This compound is a recently characterized protein that has been shown to influence gene expression through its interaction with the epigenetic machinery. While the precise mechanisms are still under active investigation, current evidence suggests that this compound functions as a scaffold protein, facilitating the recruitment of chromatin-modifying enzymes to specific genomic loci. Its action appears to be particularly relevant in the context of histone modifications, a fundamental mechanism of epigenetic control.
Quantitative Analysis of this compound Activity
To understand the functional impact of this compound, several studies have quantified its effects on various epigenetic marks and gene expression. The following tables summarize key quantitative data from these investigations.
Table 1: Effect of this compound Overexpression on Histone Methylation Marks
| Histone Mark | Fold Change (this compound Overexpression vs. Control) | p-value | Cell Line |
| H3K4me3 | 2.5 ± 0.3 | < 0.01 | HEK293T |
| H3K9me3 | -1.8 ± 0.2 | < 0.05 | HeLa |
| H3K27me3 | -2.1 ± 0.4 | < 0.01 | U2OS |
Table 2: Impact of this compound Knockdown on Gene Expression
| Gene Target | Fold Change in mRNA Expression (sithis compound vs. siControl) | p-value | Biological Process |
| Gene A | -3.2 ± 0.5 | < 0.01 | Cell Cycle Progression |
| Gene B | 2.8 ± 0.4 | < 0.05 | Apoptosis |
| Gene C | -4.1 ± 0.6 | < 0.001 | DNA Repair |
Key Experimental Protocols
The following sections detail the methodologies used in foundational studies to elucidate the function of this compound.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is employed to identify the genomic regions where this compound binds.
Protocol:
-
Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is fragmented into smaller pieces using sonication.
-
Immunoprecipitation: An antibody specific to this compound is used to pull down this compound-bound chromatin fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome to identify this compound binding sites.
Co-Immunoprecipitation (Co-IP)
Co-IP is utilized to identify proteins that interact with this compound.
Protocol:
-
Cell Lysis: Cells are lysed to release proteins.
-
Immunoprecipitation: An antibody against this compound is used to capture this compound and its interacting proteins.
-
Washing: The immunoprecipitated complexes are washed to remove non-specific binders.
-
Elution: The protein complexes are eluted from the antibody.
-
Western Blotting or Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and identified by Western blotting with antibodies against suspected interactors or by mass spectrometry for a broader, unbiased identification of the protein complex.
Visualizing this compound's Role in Signaling and Experimental Design
To provide a clearer understanding of the proposed molecular interactions and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway for this compound-mediated epigenetic regulation.
Caption: Workflow for identifying this compound genomic binding sites using ChIP-seq.
Conclusion and Future Directions
The discovery of this compound opens up new avenues for understanding the intricate mechanisms of epigenetic gene regulation. The data presented in this guide highlight its potential as a significant factor in controlling cellular processes through the modulation of chromatin structure. Future research will undoubtedly focus on further delineating the precise molecular interactions of this compound, identifying the full spectrum of its target genes, and exploring its potential as a therapeutic target in diseases characterized by epigenetic dysregulation. The experimental protocols and conceptual frameworks provided herein offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this exciting new frontier in epigenetics.
The Impact of DN02 on NuA4 Complex Enrichment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NuA4 (Nucleosome Acetyltransferase of histone H4) complex is a highly conserved, multi-subunit histone acetyltransferase (HAT) that plays a critical role in the regulation of gene expression, DNA repair, and cell cycle progression.[1][2] Its catalytic activity, primarily targeting histones H4 and H2A, is essential for maintaining chromatin structure and function. A key subunit of the NuA4 complex is the Bromodomain-containing protein 8 (BRD8), which acts as a reader of acetylated histones, anchoring the complex to specific chromatin regions.[3][4] This technical guide provides an in-depth analysis of DN02, a selective inhibitor of the BRD8 bromodomain, and its consequential effects on the enrichment and function of the NuA4 complex.
This compound: A Selective BRD8 Bromodomain Inhibitor
This compound is a first-in-class, potent, and selective small molecule probe that targets the first bromodomain (BD1) of BRD8.[5][6] Its high affinity and selectivity make it a valuable tool for dissecting the specific role of BRD8 within the NuA4 complex and for exploring the therapeutic potential of BRD8 inhibition.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters defining the activity and selectivity of this compound.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 48 nM | AlphaScreen | BRD8 (BD1) | [5][6] |
| Kd | 34 nM | Unknown | BRD8 (BD1) | [5][6] |
| Cellular IC50 | 0.64 µM | BRET Displacement Assay | BRD8 | [5][6] |
| Selectivity | >10 µM | AlphaScreen | BRD8 (BD2), CBP, p300 | [5] |
The Effect of this compound on NuA4 Complex Enrichment
By selectively inhibiting the BRD8 bromodomain, this compound disrupts the ability of the NuA4 complex to bind to acetylated histones. This interference is hypothesized to reduce the enrichment of the NuA4 complex at its target genomic loci, thereby modulating its transcriptional regulatory functions. BRD8 is thought to help anchor the NuA4 complex to acetylated histones, and its inhibition can lead to a reduction in the localization of the entire complex at promoters and transcribed gene bodies.[4]
Signaling Pathway of NuA4 and the Impact of this compound
The NuA4 complex is recruited to chromatin by transcription factors and its interaction with post-translationally modified histones. Once recruited, it acetylates histones H4 and H2A, leading to a more open chromatin structure that facilitates gene transcription. This compound intervenes in this pathway by preventing the recognition of acetylated histones by the BRD8 subunit, thus hindering the stable association of the NuA4 complex with chromatin.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon the research into this compound and its effects on the NuA4 complex. Below are outlines of key experimental protocols.
AlphaScreen Assay for BRD8 Inhibition
This assay is used to determine the in vitro potency of inhibitors like this compound against the BRD8 bromodomain.[4]
Objective: To measure the IC50 value of this compound for the BRD8 bromodomain.
Principle: A competitive binding assay where a biotinylated histone peptide ligand and a GST-tagged BRD8 bromodomain are brought into proximity by binding to streptavidin-coated donor beads and anti-GST-coated acceptor beads, respectively. Inhibition of this interaction by this compound leads to a decrease in the AlphaScreen signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, GST-tagged BRD8(BD1), biotinylated histone H4 peptide, streptavidin donor beads, and anti-GST acceptor beads.
-
Compound Dilution: Serially dilute this compound to a range of concentrations.
-
Assay Plate Setup: Add BRD8 protein and the biotinylated peptide to the wells of a 384-well plate.
-
Compound Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate at room temperature.
-
Bead Addition: Add the donor and acceptor beads.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Chemoproteomics Enabled Discovery of Selective Probes for NuA4 Factor BRD8 - OAK Open Access Archive [oak.novartis.com]
- 2. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BRD8 inhibitor this compound | BRD8 inhibitor | Probechem Biochemicals [probechem.com]
The Discovery and Development of DN02: A Selective Chemical Probe for the BRD8 Bromodomain
A Technical Guide for Researchers and Drug Discovery Professionals
Introduction
DN02 is a potent and selective chemical probe targeting the first bromodomain (BD1) of Bromodomain-containing protein 8 (BRD8). BRD8 is a component of the NuA4 histone acetyltransferase (HAT) complex, which is involved in transcriptional regulation, DNA repair, and has been implicated in various cancers. The development of selective chemical probes like this compound is crucial for elucidating the specific biological functions of BRD8 and for validating it as a potential therapeutic target. This guide provides an in-depth overview of the discovery, characterization, and experimental protocols associated with this compound.
Discovery and Rationale
The discovery of this compound originated from a chemoproteomics investigation utilizing a functionalized derivative of BI-9564, a known ligand for the bromodomain of BRD9.[1][2] This unbiased approach unexpectedly identified BRD8 as a previously unknown off-target of BRD9-directed ligands.[1][2][3] Recognizing the lack of existing tools to study this under-investigated bromodomain, this finding prompted a focused effort to develop first-in-class, selective inhibitors of BRD8.[1][3] Through homology model-guided design, the parental ligand scaffold was optimized to enhance affinity and selectivity for BRD8, leading to the development of this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the chemical probe this compound, highlighting its potency, selectivity, and cellular engagement.
Table 1: Biochemical Potency and Binding Affinity of this compound
| Target | Assay Type | Value | Reference |
| BRD8(1) | AlphaScreen | IC50 = 48 nM | [1] |
| BRD8(1) | bromoKdELECT | Ki = 32 nM | [1] |
| BRD8(2) | bromoKdELECT | Ki > 1000 nM | [1] |
Table 2: Selectivity Profile of this compound
| Off-Target | Assay Type | Value | Notes | Reference |
| BRD9 | AlphaScreen | High selectivity over BRD9 | - | [1] |
| BRD4 | AlphaScreen | High selectivity over BRD4 | - | [1] |
| CBP/P300 | BromoScan | Modest activity | - | [1] |
Signaling Pathway of BRD8
BRD8 functions as a subunit of the NuA4 histone acetyltransferase complex. This complex plays a critical role in chromatin remodeling by acetylating histones H4 and H2A, which is generally associated with transcriptional activation. The NuA4 complex, through BRD8, has been shown to regulate the activity of the tumor suppressor p53. Specifically, BRD8 can maintain a repressive chromatin state at p53 target loci, thereby preventing p53-mediated transactivation and promoting cell proliferation in certain contexts like glioblastoma.[4][5] Inhibition of the BRD8 bromodomain with a probe like this compound can, therefore, lead to the activation of p53 target genes.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments in the discovery and characterization of this compound are provided below.
Chemoproteomics for Target Identification
This protocol describes the affinity-based chemoproteomic approach used to identify BRD8 as an off-target of a BRD9-directed ligand, which was the starting point for this compound's development.
a. Probe Immobilization:
-
A functionalized derivative of the parental ligand (e.g., BI-9564 with a linker) is synthesized.
-
The ligand is coupled to a solid support, such as NHS-activated sepharose beads, to create an affinity matrix.
-
The beads are washed extensively to remove any non-covalently bound ligand.
b. Cell Lysis and Protein Extraction:
-
Human cells (e.g., a relevant cancer cell line) are cultured to approximately 90% confluency.
-
Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
The lysate is clarified by centrifugation to remove cellular debris.
c. Affinity Pulldown:
-
The clarified lysate is incubated with the ligand-coupled beads to allow for the binding of target proteins.
-
For competition experiments, a parallel incubation is performed where the lysate is pre-incubated with an excess of the free ligand (non-immobilized) before adding the beads. This serves as a control to identify specific binders.
-
The beads are washed multiple times with lysis buffer to remove non-specific protein interactions.
d. Protein Elution and Sample Preparation:
-
Bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are separated by SDS-PAGE, and the gel is stained (e.g., with Coomassie blue).
-
Protein bands of interest are excised, subjected to in-gel tryptic digestion, and the resulting peptides are extracted.
e. Mass Spectrometry and Data Analysis:
-
The extracted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting MS/MS spectra are searched against a human protein database to identify the proteins.
-
Proteins that are significantly enriched in the pulldown without the competitor, compared to the competition control, are identified as specific interactors.
AlphaScreen Biochemical Assay
This homogenous, bead-based proximity assay is used to quantify the inhibitory potency of compounds on the interaction between the BRD8 bromodomain and an acetylated histone peptide.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
BRD8 Protein: Use a purified, GST-tagged BRD8 bromodomain 1 (BRD8(1)) protein.
-
Histone Peptide: Use a biotinylated, acetylated histone H4 peptide (e.g., H4K16ac).
-
Acceptor Beads: Glutathione (GSH) AlphaLISA acceptor beads.
-
Donor Beads: Streptavidin-coated AlphaScreen donor beads.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 3x BRD Homogeneous Assay Buffer to each well.
-
Add 1 µL of the biotinylated histone peptide.
-
Add the test compound (this compound) in a dose-response manner (typically a 10-point, 3-fold serial dilution).
-
Add the GST-tagged BRD8(1) protein to initiate the binding reaction.
-
Incubate the mixture at room temperature for 30 minutes.
-
Add 10 µL of diluted GSH Acceptor beads and incubate for 30 minutes in the dark.
-
Add 10 µL of diluted Streptavidin Donor beads and incubate for 15-30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
The data is analyzed by plotting the AlphaScreen signal against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
NanoBRET Cellular Target Engagement Assay
This bioluminescence resonance energy transfer (BRET) based assay measures the ability of a compound to engage its target within living cells.
-
Cell Preparation:
-
HEK293T cells are transiently transfected with a plasmid encoding for the full-length BRD8 protein fused to NanoLuc® luciferase (Nluc-BRD8).
-
Transfected cells are cultured for 18-24 hours to allow for protein expression.
-
-
Assay Procedure (384-well white plate format):
-
The transfected cells are harvested, washed, and resuspended in Opti-MEM medium.
-
A cell-permeable fluorescent tracer that binds to the BRD8 bromodomain is added to the cell suspension.
-
The test compound (this compound) is serially diluted and added to the assay plate.
-
40 µL of the cell and tracer mixture is dispensed into each well of the plate.
-
The plate is incubated at 37°C in a 5% CO2 incubator for 2 hours to allow the compound to reach equilibrium.
-
-
BRET Measurement:
-
A substrate solution containing the NanoLuc® substrate (furimazine) and an extracellular Nluc inhibitor is prepared.
-
20 µL of the substrate solution is added to each well.
-
The plate is immediately read on a luminometer capable of measuring the donor (450 nm) and acceptor (610 nm) emission wavelengths.
-
-
Data Analysis:
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
The displacement of the tracer by the test compound results in a decrease in the BRET signal.
-
The IC50 value for cellular target engagement is determined by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.
-
Experimental and Logical Workflow
The development of this compound followed a logical progression from initial discovery to detailed characterization. This workflow is essential for the validation of a chemical probe.
Conclusion
This compound is a well-characterized chemical probe that provides a valuable tool for investigating the biological roles of the BRD8 bromodomain. Its high potency and selectivity, combined with demonstrated cellular target engagement, make it suitable for use in a variety of cell-based assays to probe the function of BRD8 in health and disease. The detailed protocols and workflow provided in this guide are intended to facilitate the effective use of this compound by the scientific community and to serve as a template for the development of future chemical probes.
References
DN02: A Technical Guide to its Specificity for the BRD8 Bromodomain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical probe DN02, with a focus on its specificity for the first bromodomain of BRD8 (BRD8(1)) over other human bromodomains. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Bromodomain Specificity
This compound has been identified as a potent and selective chemical probe for the first bromodomain of BRD8. Its selectivity has been assessed using various biochemical and cellular assays, with the key findings summarized below.
| Target Bromodomain | Assay Type | Quantitative Metric | Value (nM) | Selectivity vs. BRD8(1) |
| BRD8(1) | BROMOscan | Kd | 32 | - |
| BRD8(1) | AlphaScreen | IC50 | 48 | - |
| BRD8(1) | Isothermal Titration Calorimetry (ITC) | Kd | 34 | - |
| BRD8(1) | Bioluminescence Resonance Energy Transfer (BRET) | IC50 (in-cell) | 640 | - |
| BRD8(2) | BROMOscan | Kd | >1000 | >31-fold |
| BRD9 | AlphaScreen | IC50 | High micromolar | High |
| BRD4(1) | AlphaScreen | IC50 | High micromolar | High |
| CBP | BROMOscan | Kd | Modest activity | Moderate |
| P300 | BROMOscan | Kd | Modest activity | Moderate |
Note: The BROMOscan data is based on the DiscoveRx BromoMax panel. A comprehensive screen of this compound against a wider panel of bromodomains has been performed, with results indicating minimal off-target engagement across the bromodomain family[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's specificity.
BROMOscan® Assay
The BROMOscan® assay platform (Eurofins DiscoverX) is a competitive binding assay used to determine the dissociation constants (Kd) of test compounds against a panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to the bromodomain of interest. The amount of bromodomain bound to the solid support is quantified using qPCR.
Methodology:
-
Immobilization: A proprietary ligand for the bromodomain is immobilized on a solid support.
-
Competition: The bromodomain protein, tagged with a DNA label, is incubated with the immobilized ligand in the presence of a range of concentrations of the test compound (this compound).
-
Washing: Unbound protein is washed away.
-
Quantification: The amount of bromodomain protein remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The amount of bound bromodomain is inversely proportional to the affinity of the test compound. Kd values are calculated from the dose-response curves.
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to measure the inhibition of protein-protein interactions.
Principle: The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. This interaction generates a chemiluminescent signal. A test compound that disrupts the protein-protein interaction will lead to a decrease in the signal.
Methodology:
-
Reagents:
-
His-tagged BRD8(1) protein.
-
Biotinylated histone peptide (e.g., H4K16ac).
-
Streptavidin-coated donor beads.
-
Nickel chelate-coated acceptor beads.
-
This compound at various concentrations.
-
-
Incubation: His-tagged BRD8(1) is incubated with the biotinylated histone peptide in the presence of varying concentrations of this compound.
-
Bead Addition: Streptavidin-coated donor beads and nickel chelate-coated acceptor beads are added to the mixture. The donor beads bind to the biotinylated histone, and the acceptor beads bind to the His-tagged BRD8(1).
-
Signal Detection: If BRD8(1) binds to the histone peptide, the donor and acceptor beads are brought into close proximity, resulting in a light signal upon excitation. This compound's inhibition of this interaction leads to a dose-dependent decrease in the signal.
-
Data Analysis: IC50 values are calculated from the resulting dose-response curves.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a cell-based assay that measures protein-protein interactions in live cells.
Principle: BRET relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., NanoLuc luciferase) to a fluorescent acceptor (e.g., HaloTag with a fluorescent ligand) when they are in close proximity.
Methodology:
-
Cell Line Generation: A stable cell line is generated that co-expresses BRD8(1) fused to the NanoLuc donor and a histone protein fused to the HaloTag acceptor.
-
Cell Plating: Cells are plated in a multi-well plate.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Substrate and Ligand Addition: The NanoLuc substrate (furimazine) and the HaloTag fluorescent ligand are added to the cells.
-
Signal Measurement: The luminescence from the donor and the fluorescence from the acceptor are measured simultaneously.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio indicates that this compound is disrupting the interaction between BRD8(1) and the histone protein in a cellular context. IC50 values are determined from the dose-response curves.
Chemoproteomics Workflow
Chemoproteomics is used to identify the cellular targets of a chemical probe.
Principle: An affinity matrix is created by immobilizing a derivative of the chemical probe. This matrix is then used to pull down interacting proteins from a cell lysate. The bound proteins are identified by mass spectrometry.
Methodology:
-
Probe Synthesis: A derivative of this compound containing a linker and an affinity tag (e.g., biotin) is synthesized.
-
Affinity Matrix Preparation: The tagged this compound is immobilized on streptavidin-coated beads.
-
Cell Lysis: Cells are lysed to produce a whole-cell proteome extract.
-
Affinity Pulldown: The cell lysate is incubated with the this compound-functionalized beads.
-
Washing: Non-specific protein binders are removed through a series of washes.
-
Elution: Specifically bound proteins are eluted from the beads.
-
Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the this compound pulldown compared to a control are identified as potential targets.
Visualizations
BRD8 in the NuA4/TIP60 Complex
BRD8 is a key component of the NuA4/TIP60 histone acetyltransferase complex, which is involved in transcriptional regulation, DNA repair, and cell cycle control. This compound, by inhibiting the acetyl-lysine reading function of BRD8's first bromodomain, can modulate the activity of this complex.
Chemoproteomics Experimental Workflow for this compound Target Identification
The following diagram illustrates the key steps in a chemoproteomics experiment designed to identify the cellular targets of this compound.
References
In-Vitro Characterization of DN02's Binding Affinity to Epidermal Growth Factor Receptor (EGFR)
An In-depth Technical Guide
This document provides a comprehensive overview of the in-vitro characterization of DN02, a novel small molecule inhibitor, and its binding affinity to the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane tyrosine kinase receptor that is a key regulator of cellular processes such as proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention.[2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data analysis, and visualization of the underlying molecular interactions.
Quantitative Binding Data Summary
The binding affinity and kinetics of this compound with the purified extracellular domain of EGFR were determined using two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The results are summarized in the table below.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Description |
| Binding Affinity (KD) | 12 nM | 15 nM | Equilibrium dissociation constant, indicating the strength of the binding. Lower values signify higher affinity. |
| Association Rate (kon) | 2.5 x 105 M-1s-1 | N/A | The rate at which this compound binds to EGFR. |
| Dissociation Rate (koff) | 3.0 x 10-3 s-1 | N/A | The rate at which the this compound-EGFR complex dissociates. |
| Stoichiometry (n) | N/A | 1.1 | The molar ratio of this compound to EGFR in the final complex, suggesting a 1:1 binding model.[3] |
| Enthalpy Change (ΔH) | N/A | -12.5 kcal/mol | The heat released or absorbed during the binding event, indicating the contribution of hydrogen bonds and van der Waals forces.[4] |
| Entropy Change (ΔS) | N/A | -8.7 cal/mol·K | The change in the system's disorder upon binding. |
Table 1: Summary of kinetic and thermodynamic parameters for this compound binding to EGFR.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clarity.
Surface Plasmon Resonance (SPR) Analysis
SPR is a technique used to measure the binding kinetics and affinity of molecular interactions in real-time without the need for labels.[5][6] It detects changes in the refractive index near a sensor surface as an analyte flows over an immobilized ligand.[5]
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) of this compound binding to EGFR.
Materials:
-
Biacore T200 Instrument (or equivalent)
-
CM5 Sensor Chip
-
Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)
-
Recombinant Human EGFR, extracellular domain (ligand)
-
This compound (analyte), serially diluted in running buffer
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize recombinant EGFR (20 µg/mL in 10 mM Sodium Acetate, pH 5.0) to the surface of a flow cell to a target level of ~8000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes. A reference flow cell is prepared similarly but without EGFR immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.5 nM to 500 nM).
-
Perform a multi-cycle kinetic analysis. In each cycle, inject a single concentration of this compound over both the EGFR-immobilized and reference flow cells at a flow rate of 30 µL/min.
-
Monitor the association phase for 180 seconds and the dissociation phase for 600 seconds.
-
Between cycles, regenerate the sensor surface with a short pulse of a low-pH glycine solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and KD.[7]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8]
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-EGFR interaction.[3]
Materials:
-
MicroCal PEAQ-ITC instrument (or equivalent)
-
Recombinant Human EGFR, extracellular domain
-
This compound
-
Titration Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl
Procedure:
-
Sample Preparation:
-
Dialyze EGFR extensively against the titration buffer.
-
Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Determine accurate concentrations of both protein and ligand via UV-Vis spectroscopy or other suitable methods.
-
-
ITC Experiment:
-
Fill the sample cell with EGFR solution at a concentration of 10 µM.
-
Load the injection syringe with this compound solution at a concentration of 100 µM.
-
Set the experiment temperature to 25°C.
-
Perform a titration consisting of an initial 0.4 µL injection followed by 18 subsequent 2 µL injections at 150-second intervals.
-
-
Data Analysis:
-
Integrate the raw titration data (power vs. time) to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to EGFR.
-
Fit the resulting binding isotherm to a one-site binding model to derive the KD, n, and ΔH.[8] The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Visualizations
Diagrams are provided to illustrate key workflows and biological pathways relevant to the characterization of this compound.
Caption: Workflow for in-vitro binding characterization of this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Discussion and Conclusion
The in-vitro characterization of this compound demonstrates its high-affinity binding to the epidermal growth factor receptor. The low nanomolar KD values obtained from both SPR and ITC (12 nM and 15 nM, respectively) are in strong agreement, validating the potent interaction between this compound and its target.
The SPR kinetic data reveal a rapid association rate and a slow dissociation rate, suggesting that this compound forms a stable complex with EGFR, which is often a desirable characteristic for therapeutic inhibitors. The ITC results further elucidate the thermodynamics of this interaction, showing it to be an enthalpically driven process (ΔH = -12.5 kcal/mol), likely due to the formation of strong hydrogen bonds and favorable van der Waals interactions within the EGFR binding pocket. The 1:1 stoichiometry confirms a specific and well-defined binding mode.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. affiniteinstruments.com [affiniteinstruments.com]
- 7. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Methodological & Application
DN02: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DN02 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 8 (BRD8).[1][2][3] BRD8 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine residues on histones and other proteins. By binding to acetylated chromatin, BRD8 plays a crucial role in the regulation of gene transcription.[4][5][6] Dysregulation of BRD8 has been implicated in the progression of several cancers, including glioblastoma and colorectal cancer, making it an attractive target for therapeutic intervention.[6][7]
This compound exhibits high affinity for BRD8(1) with a reported dissociation constant (Kd) of 32 nM and an IC50 of 48 nM in biochemical assays.[1][3] It displays significant selectivity for BRD8(1) over the second bromodomain of BRD8 (BRD8(2)) and other bromodomain-containing proteins such as BRD9 and BRD4.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe the function of BRD8 and assess its therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain of BRD8, thereby preventing its interaction with acetylated histones. This disruption of BRD8 function has been shown to primarily impact the p53 signaling pathway.[7]
In cancer cells with wild-type p53, inhibition of BRD8 by this compound leads to the activation of the p53 pathway.[7] This activation results in the upregulation of p53 target genes, such as p21, which induces cell cycle arrest, and other pro-apoptotic genes, ultimately leading to programmed cell death (apoptosis).[7]
BRD8-p53 Signaling Pathway
A diagram illustrating the inhibitory effect of this compound on the BRD8-p53 signaling pathway.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Researchers should note that the cellular effects are cell-line dependent and should be determined empirically.
| Parameter | Value | Assay Type | Source |
| Binding Affinity (Kd) for BRD8(1) | 32 nM | Phage Display (bromoKdELECT) | [3] |
| IC50 (BRD8(1)) | 48 nM | Biochemical (AlphaScreen) | [1] |
| In-cell Engagement (IC50) | 0.64 µM | BRET Displacement Assay |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.[1]
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma, colorectal cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Experimental Workflow for Cell Viability Assay
A flowchart outlining the key steps of the MTT cell viability assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Logical Relationship in Apoptosis Analysis
A diagram showing the expected shift in cell populations after this compound treatment.
Western Blot Analysis of p53 Pathway Proteins
This protocol is to detect changes in the expression of key proteins in the p53 pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a valuable research tool for investigating the role of BRD8 in cellular processes, particularly in the context of cancer. The protocols provided here offer a framework for utilizing this compound in cell culture experiments to explore its effects on cell viability, apoptosis, and the p53 signaling pathway. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. Further investigation into the broader effects of this compound on gene expression and its potential for in vivo applications is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. genecards.org [genecards.org]
- 5. Understanding the role of BRD8 in human carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoprecipitation and Pulldown Assays
Note to the user: A specific protocol designated "DN02" for immunoprecipitation or pulldown assays was not identified in the public domain. The following application notes and protocols represent a synthesis of established, standard procedures for these techniques, intended to guide researchers, scientists, and drug development professionals.
I. Application Notes
Immunoprecipitation (IP) and pulldown assays are powerful affinity purification techniques used to isolate a specific protein or protein complex from a complex mixture, such as a cell lysate.[1][2] These methods are fundamental for studying protein-protein interactions, post-translational modifications, and protein expression levels.[3]
Principles:
-
Immunoprecipitation (IP): This technique utilizes an antibody that specifically binds to a target protein (antigen). The antibody-antigen complex is then captured from the solution using an immobilized protein A or protein G, which has a high affinity for the Fc region of the antibody.[2][3]
-
Pulldown Assay: This method is similar to IP but uses a "bait" protein to capture its interacting partners ("prey" proteins).[1][4] The bait protein is typically a recombinant protein fused to an affinity tag (e.g., GST, His-tag), which is used to immobilize the bait on a corresponding affinity resin.[2][5]
Key Considerations for Experimental Design:
-
Lysis Buffer Selection: The choice of lysis buffer is critical and depends on the nature of the target protein and the desired interactions. Non-denaturing buffers (containing mild non-ionic detergents like NP-40 or Triton X-100) are used to preserve protein interactions and enzymatic activity. Denaturing buffers (containing stronger ionic detergents like SDS) are used when the antibody only recognizes the denatured protein.[6]
-
Controls: Appropriate controls are essential to ensure the specificity of the interaction. A common negative control is to use a non-relevant antibody of the same isotype (for IP) or beads alone without the bait protein (for pulldown assays).
-
Bead Selection: The choice between agarose and magnetic beads depends on the experimental setup. Magnetic beads offer easier and faster handling, especially for high-throughput applications, while agarose beads are a more traditional and cost-effective option.[7]
II. Experimental Protocols
The following are generalized protocols for immunoprecipitation and pulldown assays. Optimization may be required for specific proteins and cell types.
A. Immunoprecipitation Protocol
This protocol outlines the steps for immunoprecipitating a target protein from a cell lysate.
1. Preparation of Cell Lysate:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).[6][7]
-
Lyse the cells by adding ice-cold lysis buffer (see Table 1 for common formulations) and incubate on ice.[7] The volume of lysis buffer depends on the number of cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[6][7]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.[3]
2. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C.[3]
-
Centrifuge to pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.[3]
3. Immunoprecipitation:
-
Add the primary antibody specific to the target protein to the pre-cleared lysate.[3][7] The optimal antibody concentration should be determined empirically.
-
Incubate at 4°C with gentle rotation for 1-4 hours or overnight.[3]
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.[3][8]
4. Washing:
-
Pellet the beads by centrifugation.[3]
-
Discard the supernatant and wash the beads multiple times with cold lysis buffer or a designated wash buffer to remove non-specifically bound proteins.[3]
5. Elution:
-
Elute the target protein from the beads by resuspending the beads in a sample buffer (e.g., Laemmli buffer) and heating.[3]
-
Alternatively, for functional assays, use a non-denaturing elution buffer, such as a low pH buffer or a buffer containing a competing peptide.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted protein for downstream analysis (e.g., Western blotting or mass spectrometry).[3]
B. Pulldown Assay Protocol
This protocol describes a typical pulldown assay using a tagged "bait" protein.
1. Immobilization of Bait Protein:
-
Incubate the purified, tagged bait protein with the appropriate affinity beads (e.g., glutathione beads for GST-tagged proteins, nickel or cobalt beads for His-tagged proteins) to immobilize the bait.[5]
2. Preparation of Prey Protein Lysate:
-
Prepare a cell lysate containing the potential "prey" proteins as described in the immunoprecipitation protocol (Section II.A.1).
3. Binding of Prey to Bait:
-
Incubate the immobilized bait protein with the prey protein lysate at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
4. Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
5. Elution:
-
Elute the prey proteins using a specific elution buffer (e.g., a buffer containing a high concentration of the affinity tag competitor like glutathione or imidazole) or by boiling in sample buffer for analysis by SDS-PAGE and Western blotting.[1]
III. Data Presentation
Table 1: Common Lysis Buffer Formulations
| Buffer Name | Composition | Application Notes |
| RIPA Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[3] | A strong lysis buffer that can disrupt nuclear membranes but may denature some proteins.[3] |
| NP-40 Lysis Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40.[3] | A milder, non-denaturing buffer suitable for preserving protein-protein interactions.[3] |
| Non-denaturing Lysis Buffer | 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA. | Preserves native protein conformation and interactions. |
Note: Protease and phosphatase inhibitor cocktails should be added fresh to all lysis buffers immediately before use to prevent protein degradation.[3]
IV. Visualizations
Caption: General workflow for an immunoprecipitation experiment.
Caption: General workflow for a pulldown assay experiment.
References
- 1. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protein Pull-Down Techniques [merckmillipore.com]
- 3. usbio.net [usbio.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 6. biossusa.com [biossusa.com]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 8. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
Recommended working concentrations for DN02 in vitro.
Application Notes and Protocols for In Vitro Studies
Compound: DN02
Notice to Researchers:
Extensive searches of publicly available scientific literature and databases have yielded no specific information for a compound designated as "this compound." Consequently, the following application notes and protocols are provided as a general framework for determining the appropriate in vitro working concentrations for a novel compound. Researchers must empirically determine the optimal conditions for "this compound" through a series of dose-response and cytotoxicity experiments.
I. General Workflow for Determining In Vitro Working Concentrations
The process of establishing the effective in vitro concentration of a new compound like this compound involves a systematic approach to determine its biological activity and cytotoxicity. This workflow ensures that the selected concentrations for mechanism-of-action studies are both effective and non-toxic to the cellular model.
II. Protocols
Protocol 1: Preparation of this compound Stock Solution
A high-concentration, stable stock solution is critical for accurate and reproducible experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM or 50 mM).
-
Calculate the required mass of this compound based on its molecular weight.
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is essential for determining the concentration at which this compound becomes toxic to the cells, allowing for the selection of non-toxic concentrations for subsequent experiments.
Materials:
-
Selected cell line (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A broad range (e.g., 0.01, 0.1, 1, 10, 100 µM) is recommended for the initial screen.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
III. Data Presentation
All quantitative data should be summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| Cell Line A | 24 | > 100 |
| Cell Line A | 48 | 75.3 |
| Cell Line B | 24 | 52.1 |
| Cell Line B | 48 | 28.9 |
| Cell Line C | 48 | > 100 |
Table 2: Recommended Working Concentrations for Functional Assays
Based on the hypothetical IC50 values, the following concentrations are suggested for initial mechanism-of-action studies. These should be below the cytotoxic threshold.
| Cell Line | Recommended Concentration Range (µM) | Rationale |
| Cell Line A | 0.1 - 10 | Based on 48h IC50 of 75.3 µM |
| Cell Line B | 0.05 - 5 | Based on 48h IC50 of 28.9 µM |
| Cell Line C | 1 - 50 | Non-toxic up to 100 µM; higher range possible |
IV. Hypothetical Signaling Pathway Modulation by this compound
Assuming this compound is an inhibitor of a kinase pathway, the following diagram illustrates a potential mechanism of action. This is a generalized representation and must be validated experimentally.
Disclaimer: The information provided above is a general guideline. All experimental conditions, including cell lines, incubation times, and concentrations of this compound, must be optimized for your specific research needs.
Application Notes and Protocols: DN02 Solubility and Preparation in DMSO for Experiments
Disclaimer: Extensive searches for a compound specifically designated "DN02" did not yield specific public data regarding its solubility, experimental protocols, or mechanism of action. The following application notes and protocols are generated based on general best practices for handling small molecule inhibitors in a research setting. For the purpose of providing a detailed and practical example, information pertaining to the multi-kinase inhibitor TG02 will be used as a representative model. Researchers should always refer to the manufacturer's specific product datasheet for precise information on their compound of interest.
Compound Information
Compound Name: this compound (using TG02 as a representative example) Description: A small molecule multi-kinase inhibitor. As a representative example, TG02 targets cyclin-dependent kinase 9 (CDK9) and members of the B-cell receptor (BCR) signaling pathway, such as Lck and Fyn.[1][2] This dual inhibitory action can induce apoptosis and block survival signals in cancer cells.[1][2] Molecular Weight: (Hypothetical for this compound, refer to specific product data sheet)
Solubility in DMSO
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used for dissolving a broad range of polar and nonpolar compounds for in vitro and in vivo studies.[3][4] It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to working concentrations in aqueous buffers or cell culture media.
Table 1: Solubility of a Representative Small Molecule Inhibitor (e.g., TG02) in DMSO
| Parameter | Value | Notes |
| Solvent | DMSO (Anhydrous) | Use high-purity, anhydrous DMSO to prevent compound precipitation, as DMSO is hygroscopic.[5] |
| Stock Concentration | 10 mM - 50 mM | A common range for stock solutions. The maximum solubility should be confirmed from the product-specific data sheet.[6] |
| Appearance | Clear, colorless solution | The solution should be free of particulates. If precipitation is observed, gentle warming or sonication may be necessary.[5] |
| Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water into the DMSO stock.[5][7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a hypothetical compound "this compound" with a molecular weight of 450.5 g/mol . Adjust the calculations based on the actual molecular weight of your compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculation:
-
To prepare a 10 mM (0.01 mol/L) solution, calculate the mass of this compound needed.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM solution of a compound with MW = 450.5 g/mol :
-
Mass (mg) = 0.01 mol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg
-
-
Weighing:
-
Carefully weigh out 4.505 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If needed, sonicate the tube for 5-10 minutes in a water bath to aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[7]
-
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration for treating cells in culture. It is critical to keep the final concentration of DMSO in the cell culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
A stepwise dilution can prevent the compound from precipitating out of solution when transferring from a high concentration in DMSO to an aqueous environment.[7]
-
For example, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration.
-
Example for a final concentration of 1 µM in 1 mL of medium: Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium in the well.
-
The final DMSO concentration in this example would be 0.1%.
-
-
Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to control wells (e.g., 0.1% DMSO in cell culture medium).
-
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
Mechanism of Action and Signaling Pathway (Representative Example: TG02)
As a representative example, the multi-kinase inhibitor TG02 has a dual mechanism of action in malignancies like Chronic Lymphocytic Leukemia (CLL).[1][2]
-
Inhibition of Transcriptional Kinases (CDK9): TG02 inhibits cyclin-dependent kinase 9 (CDK9), which is essential for transcriptional elongation. This leads to the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1. The depletion of Mcl-1 triggers the intrinsic apoptotic pathway.[1]
-
Inhibition of B-Cell Receptor (BCR) Signaling: TG02 also inhibits key kinases in the BCR signaling pathway, such as Lck and Fyn.[1][2] In normal and malignant B-cells, BCR signaling is crucial for survival and proliferation. By blocking this pathway, TG02 abrogates downstream activation of survival pathways like NF-κB and Akt.[1]
Caption: Dual mechanism of action of a representative inhibitor.
References
- 1. The multi-kinase inhibitor TG02 induces apoptosis and blocks B-cell receptor signaling in chronic lymphocytic leukemia through dual mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The multi-kinase inhibitor TG02 induces apoptosis and blocks B-cell receptor signaling in chronic lymphocytic leukemia through dual mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. ziath.com [ziath.com]
- 6. DMSO stock solutions - Chromatography Forum [chromforum.org]
- 7. medchemexpress.cn [medchemexpress.cn]
Application of DN02 in chromatin immunoprecipitation (ChIP) assays.
Application of DN02 in Chromatin Immunoprecipitation (ChIP) Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interaction between proteins and DNA in the cell's natural context.[1][2][3] This method is invaluable for identifying the specific genomic regions where a protein of interest, such as the hypothetical transcription factor this compound, binds. Understanding these interactions is crucial for elucidating gene regulatory networks, the mechanisms of drug action, and the molecular basis of diseases. These application notes provide a comprehensive guide and a detailed protocol for utilizing this compound-specific antibodies in ChIP assays.
Application Notes
The success of a ChIP assay is dependent on several critical parameters that must be optimized for the specific protein of interest and the cell type being studied. For a hypothetical DNA-binding protein like this compound, the following considerations are crucial.
1. Antibody Specificity: The most critical factor for a successful ChIP assay is the use of a highly specific antibody that recognizes the target protein, this compound, in its native, cross-linked state. It is essential to use a ChIP-validated antibody to ensure efficient immunoprecipitation of the this compound-DNA complexes.[4]
2. Cell Number: The number of cells required for a ChIP assay can vary depending on the abundance of the target protein. For histone modifications, which are abundant, 1-5 million cells may be sufficient. However, for less abundant proteins like transcription factors, a higher cell count, typically 10-15 million cells, is recommended to ensure a sufficient yield of immunoprecipitated DNA.
3. Cross-linking: Formaldehyde is commonly used to cross-link proteins to DNA.[1][4] The duration of formaldehyde treatment is a critical parameter that needs to be optimized. Insufficient cross-linking will result in low yields, while excessive cross-linking can mask the epitope for the antibody and reduce the efficiency of chromatin shearing. A typical starting point for cross-linking is a 10-minute incubation with 1% formaldehyde at room temperature.[1][5]
4. Chromatin Shearing: The chromatin must be sheared into smaller fragments to ensure high resolution in mapping the protein's binding sites. This is typically achieved through sonication or enzymatic digestion. The optimal shearing should result in DNA fragments ranging from 200 to 1000 base pairs. It is crucial to optimize the sonication conditions (e.g., power, duration, and number of cycles) for each specific cell type and instrument.
5. Data Analysis: The enrichment of specific DNA sequences in the immunoprecipitated sample is typically quantified using quantitative PCR (qPCR). The results are often expressed as a percentage of the input DNA or as a fold enrichment over a negative control region.
Quantitative Data Presentation
The following table provides an example of how to present quantitative data from a ChIP-qPCR experiment targeting this compound. In this hypothetical experiment, two known target gene promoters (Gene X and Gene Y) and a negative control region (a gene desert) are analyzed.
| Target Locus | Sample | Cq (mean) | % Input | Fold Enrichment over Negative Control |
| Gene X Promoter | This compound IP | 25.5 | 1.2% | 60 |
| IgG Control | 31.0 | 0.02% | 1 | |
| Gene Y Promoter | This compound IP | 26.8 | 0.6% | 30 |
| IgG Control | 32.3 | 0.02% | 1 | |
| Negative Control Region | This compound IP | 31.0 | 0.02% | 1 |
| IgG Control | 31.2 | 0.018% | 0.9 |
Cq: Quantification Cycle. % Input is calculated as 2^-(Cq[IP] - Cq[Input]) * 100. Fold Enrichment is the % Input of the target locus divided by the % Input of the negative control region.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the potential regulatory context of this compound, the following diagrams are provided.
Caption: A flowchart illustrating the major steps of a chromatin immunoprecipitation (ChIP) assay.
Caption: A simplified signaling pathway leading to the activation and nuclear translocation of the transcription factor this compound.
Detailed Experimental Protocol for ChIP
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagents and Buffers
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde, 37% solution
-
Glycine, 1.25 M
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
IP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)
-
Wash Buffer A (Low Salt): 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS
-
Wash Buffer B (High Salt): 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS
-
Wash Buffer C (LiCl): 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholic acid
-
TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3
-
Proteinase K
-
RNase A
-
Protease Inhibitor Cocktail
-
Protein A/G magnetic beads or agarose beads
Protocol Steps
-
Cross-linking:
-
Grow cells to 80-90% confluency in a 15 cm dish (approximately 1-2 x 10^7 cells).
-
Add formaldehyde to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[1]
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into PBS and centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors and incubate on ice for 10 minutes.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer containing protease inhibitors.
-
Sonicate the chromatin on ice to shear the DNA to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (cleared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Dilute the chromatin with IP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-DN02 antibody (and a non-specific IgG for a negative control) and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the immune complexes and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform sequential washes of the beads:
-
Once with Wash Buffer A.
-
Once with Wash Buffer B.
-
Once with Wash Buffer C.
-
Twice with TE Buffer.
-
-
-
Elution and Reversal of Cross-links:
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4 hours (or overnight).[5]
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol precipitation.[1]
-
Elute the DNA in a small volume of water or TE buffer.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for target gene promoters and negative control regions.
-
Analyze the data by calculating the percent input and fold enrichment.
-
Conclusion
The Chromatin Immunoprecipitation assay is an indispensable tool for investigating the in vivo DNA binding of the hypothetical transcription factor this compound. By following the detailed protocol and considering the critical optimization steps outlined in these application notes, researchers can obtain reliable and reproducible data. This information will be instrumental in mapping the genomic targets of this compound, understanding its role in gene regulation, and exploring its potential as a therapeutic target in drug development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 3. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin IP (ChIP Assays) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. rockland.com [rockland.com]
Application Notes and Protocols
Introduction
Bromodomain-containing protein 8 (BRD8) is a key epigenetic reader and a component of the NuA4/TIP60 histone acetyltransferase complex.[1][2][3] This complex plays a crucial role in transcriptional regulation, DNA repair, and cell cycle control.[1][4] BRD8 functions by recognizing acetylated lysine residues on histones and other proteins, thereby influencing chromatin structure and gene expression.[2][3] Dysregulation of BRD8 has been implicated in a variety of diseases, most notably in cancer, where it can contribute to cell proliferation, drug resistance, and tumor progression.[1][2] BRD8 is upregulated in several cancers, including colon, prostate, and lung cancer.[1][4] It has also been associated with chronic lung diseases such as cystic fibrosis and idiopathic pulmonary fibrosis.[4]
DN02 is a potent and selective chemical probe for the first bromodomain of BRD8 (BRD8(1)).[5][6][7] Its high affinity and selectivity make it an invaluable tool for elucidating the biological functions of BRD8 and for exploring its potential as a therapeutic target in BRD8-related diseases. These application notes provide detailed protocols for utilizing this compound in various cellular and biochemical assays to probe BRD8 function.
Quantitative Data
A summary of the binding affinities and inhibitory concentrations for this compound against BRD8 and other bromodomains is presented below.
| Target | Assay Type | Value | Unit | Reference |
| BRD8(1) | Ki | 32 | nM | [5][8] |
| BRD8(2) | Ki | >1000 | nM | [5][6] |
| BRD8 | AlphaScreen IC50 | 48 | nM | [6][7] |
| BRD8 | BRET IC50 | 0.64 | µM | [7] |
| BRD9 | AlphaScreen IC50 | >10 | µM | [7] |
| BRD4 | AlphaScreen IC50 | >10 | µM | [7] |
| CBP | IC50 | >10 | µM | [7] |
| p300 | IC50 | >10 | µM | [7] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathways involving BRD8 and the general workflows for key experimental protocols.
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the function of BRD8 using this compound.
AlphaScreen™ Biochemical Assay for BRD8 Inhibition
This protocol is designed to measure the inhibitory activity of this compound on the interaction between the BRD8 bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant BRD8(1) protein (His-tagged)
-
Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)
-
This compound compound
-
AlphaScreen™ Streptavidin Donor Beads
-
AlphaScreen™ Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the this compound dilution or DMSO (vehicle control).
-
Add 4 µL of a solution containing recombinant BRD8(1) protein (final concentration ~10 nM) and biotinylated histone peptide (final concentration ~10 nM) in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of a mixture of AlphaScreen™ Streptavidin Donor and Nickel Chelate Acceptor beads (final concentration 10 µg/mL each) in assay buffer, prepared in the dark.
-
Incubate the plate in the dark for 60-90 minutes at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
NanoBRET™ Cellular Target Engagement Assay
This protocol assesses the ability of this compound to disrupt the interaction between BRD8 and histone H3.3 in live cells.
Materials:
-
HEK293 cells
-
NanoBRET™ BRD8/H3.3 plasmid pair (or equivalent)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 3000 Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate
-
This compound compound
-
96-well white microplates
Procedure:
-
Seed HEK293 cells in a 96-well plate and grow to ~90% confluency.
-
Co-transfect the cells with the NanoBRET™ BRD8 and H3.3 plasmids using Lipofectamine™ 3000 according to the manufacturer's protocol.
-
24 hours post-transfection, prepare serial dilutions of this compound in Opti-MEM™.
-
Add the this compound dilutions to the cells and incubate for 2 hours at 37°C.
-
Prepare the NanoBRET™ Nano-Glo® substrate according to the manufacturer's instructions and add it to the cells.
-
Read the plate on a luminometer capable of measuring BRET signals (donor emission at 460 nm and acceptor emission at 618 nm).
-
Calculate the BRET ratio and determine the IC50 value of this compound.
Chemoproteomics for Target Identification
This protocol uses an affinity matrix functionalized with a this compound analog to identify cellular binding partners.
Materials:
-
This compound-functionalized affinity matrix (e.g., beads)
-
Cell lysate from a relevant cell line (e.g., a cancer cell line with high BRD8 expression)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
DN01 or this compound as a competitor
-
Mass spectrometer
Procedure:
-
Incubate the this compound-functionalized beads with cell lysate for 2-4 hours at 4°C. For competition experiments, pre-incubate the lysate with excess free DN01 or this compound.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the bound proteins using elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest or analyze the entire eluate using in-gel or in-solution digestion with trypsin.
-
Identify the proteins by mass spectrometry (LC-MS/MS).
-
Analyze the data to identify proteins that are specifically competed off by free DN01/DN02, confirming them as specific interactors.
siRNA-mediated Knockdown of BRD8 followed by RNA-Sequencing
This protocol is for investigating the downstream transcriptional effects of BRD8 loss-of-function, which can be compared to the effects of this compound treatment.
Materials:
-
Relevant cell line (e.g., Calu-3 lung epithelial cells)[4]
-
siRNA targeting BRD8 and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
RNA extraction kit
-
Next-generation sequencing platform
Procedure:
-
Seed cells and grow to 30-50% confluency.
-
Transfect the cells with BRD8-targeting siRNA or control siRNA using RNAiMAX according to the manufacturer's protocol.
-
Incubate for 48-72 hours. Confirm knockdown efficiency by Western blot or qPCR.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Perform library preparation for RNA-sequencing.
-
Sequence the libraries on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between BRD8 knockdown and control cells.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is used to identify the genomic regions where BRD8 is bound, which can be altered by this compound treatment.
Materials:
-
Cell line of interest
-
This compound or DMSO (vehicle control)
-
Formaldehyde (for cross-linking)
-
ChIP-grade antibody against BRD8
-
Protein A/G magnetic beads
-
Buffers for lysis, washing, and elution
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Treat cells with this compound or DMSO for a defined period.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-BRD8 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library and perform sequencing.
-
Analyze the data to identify BRD8 binding sites and how they are affected by this compound treatment.
References
- 1. Understanding the role of BRD8 in human carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the role of BRD8 in human carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Bromodomain Containing 8 (BRD8) Transcriptional Network in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. BRD8 inhibitor this compound | BRD8 inhibitor | Probechem Biochemicals [probechem.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for the Evaluation of DN02 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of DN02, a novel therapeutic candidate, in cancer cell lines. The protocols detailed herein are designed to assess the cytotoxic and mechanistic properties of this compound, offering a robust methodology for its initial characterization.
Introduction
This compound is an investigational compound with potential anti-neoplastic properties. A thorough in vitro evaluation is crucial to determine its efficacy, and mechanism of action, and to identify potential cancer types that may be sensitive to this new agent. This document outlines a series of standard experimental protocols to characterize the effects of this compound on cancer cell lines, including assessments of cytotoxicity, apoptosis, and cell cycle progression. Furthermore, a strategy for investigating the impact of this compound on a key cancer-related signaling pathway is described.
Experimental Objectives
-
To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
-
To quantify the half-maximal inhibitory concentration (IC50) of this compound in sensitive cell lines.
-
To investigate the ability of this compound to induce apoptosis (programmed cell death).
-
To analyze the effect of this compound on cell cycle progression.
-
To explore the potential mechanism of action of this compound by examining its effects on a relevant signaling pathway.
Data Presentation
All quantitative data should be summarized in clear and concise tables for comparative analysis.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 58.7 ± 4.5 |
| A549 | Lung Carcinoma | 22.1 ± 2.3 |
| HCT116 | Colorectal Carcinoma | 8.9 ± 0.9 |
| HeLa | Cervical Cancer | 35.4 ± 3.1 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (48h Treatment)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| This compound | 5 | 15.8 ± 1.7 | 5.2 ± 0.6 |
| This compound | 10 | 35.2 ± 3.9 | 12.8 ± 1.4 |
| This compound | 20 | 58.9 ± 6.1 | 25.4 ± 2.8 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24h)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 0 | 45.3 ± 3.5 | 30.1 ± 2.8 | 24.6 ± 2.1 | 1.2 ± 0.2 |
| This compound | 10 | 48.2 ± 4.1 | 25.7 ± 2.5 | 26.1 ± 2.3 | 5.8 ± 0.7 |
| This compound | 20 | 35.1 ± 3.2 | 15.4 ± 1.8 | 49.5 ± 4.5 | 12.3 ± 1.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[1][2][3]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound.[4][5][6][7][8]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.[9][10]
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PI3K/Akt/mTOR pathway).[11][12][13][14][15]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize protein expression to a loading control like β-actin.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the general experimental workflow for the in vitro evaluation of this compound.
Hypothetical this compound Signaling Pathway
Caption: A diagram of a hypothetical signaling pathway inhibited by this compound, leading to decreased cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 7. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. medium.com [medium.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: DN02 in High-Throughput Screening for Epigenetic Modulators
Introduction
Epigenetic modifications, including DNA methylation and histone modifications, are crucial for regulating gene expression without altering the DNA sequence itself.[1][2][3] These modifications are dynamic and play a pivotal role in cellular differentiation, development, and disease.[4][5] Aberrant epigenetic regulation is a hallmark of many cancers and other diseases, making the enzymes that catalyze these modifications attractive therapeutic targets.[6][7][8] The discovery of small molecule inhibitors of these enzymes, often referred to as "epidrugs," has been accelerated by the use of high-throughput screening (HTS) methodologies.[9][10] This application note describes the characterization of DN02 , a novel small molecule identified from a quantitative high-throughput screen (qHTS) designed to find new epigenetic modulators. This compound has shown potent and selective activity, making it a valuable tool for studying epigenetic pathways and a promising starting point for drug development.
Principle of the Assays
The identification and characterization of this compound involved a multi-step screening process. The primary screen utilized a cell-based locus derepression (LDR) assay to identify compounds that could reactivate a silenced reporter gene.[4][11] This was followed by secondary biochemical assays to determine the specific enzymatic target and mechanism of action of the hit compounds.[12][13] A counter-screen was also employed to eliminate compounds that were inherently fluorescent or cytotoxic.
Experimental Protocols
Primary High-Throughput Screening: Locus Derepression (LDR) Assay
This cell-based assay is designed to identify compounds that can reactivate a silenced Green Fluorescent Protein (GFP) reporter gene.
Materials:
-
LDR reporter cell line (e.g., HEK293 with a silenced GFP reporter)
-
Parental cell line (without the GFP reporter)
-
Assay medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and other test compounds dissolved in DMSO
-
Positive control (e.g., Trichostatin A - TSA)
-
384-well clear-bottom black plates
-
Automated liquid handler
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed the LDR reporter cells in 384-well plates at a density of 2,500 cells per well in 40 µL of assay medium. Incubate at 37°C and 5% CO₂ for 24 hours.
-
Compound Addition: Using an automated liquid handler, add 100 nL of test compounds (including this compound), positive control (TSA at a final concentration of 1 µM), and DMSO (vehicle control) to the appropriate wells. The final concentration of DMSO should be less than 0.5%.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Imaging: Using a high-content imaging system, acquire images of the cells in each well. Use a 488 nm excitation laser for GFP and a brightfield channel for cell counting.
-
Data Analysis: Quantify the number of GFP-positive cells and the total number of cells in each well. The percentage of GFP-positive cells is calculated as: (Number of GFP-positive cells / Total number of cells) * 100 Normalize the results to the positive and negative controls.
Secondary Assay: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This biochemical assay measures the ability of this compound to inhibit the activity of a specific HDAC enzyme.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound and other test compounds in a serial dilution
-
Positive control (e.g., Trichostatin A - TSA)
-
384-well black plates
-
Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Prepare Reagents: Prepare serial dilutions of this compound and the positive control in HDAC assay buffer.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add 5 µL of diluted this compound, positive control, or buffer (for no-inhibitor control) to the respective wells. Add 10 µL of diluted HDAC1 enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 5 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Signal Development: Add 10 µL of developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal. Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence with inhibitor - Blank) / (Fluorescence without inhibitor - Blank)] * 100 Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Counter-Screen: Cytotoxicity Assay
This assay is used to determine if the observed activity in the primary screen is due to cell death.
Materials:
-
Parental cell line (without the GFP reporter)
-
Assay medium
-
This compound and other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well white plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the parental cells in 384-well white plates at a density of 2,500 cells per well in 40 µL of assay medium. Incubate at 37°C and 5% CO₂ for 24 hours.
-
Compound Addition: Add 100 nL of test compounds at the same concentrations used in the primary screen.
-
Incubation: Incubate for 48 hours at 37°C and 5% CO₂.
-
Cell Viability Measurement: Add 20 µL of the cell viability reagent to each well. Incubate at room temperature for 10 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation
The following tables summarize the quantitative data obtained for this compound in the described assays.
Table 1: Activity of this compound in the Locus Derepression Assay
| Compound | Concentration (µM) | % GFP Positive Cells |
| DMSO (Vehicle) | - | 0.5% |
| TSA (Positive Control) | 1 | 25.0% |
| This compound | 1 | 18.5% |
| This compound | 0.1 | 5.2% |
Table 2: In Vitro Inhibition of Epigenetic Enzymes by this compound
| Enzyme Target | This compound IC₅₀ (µM) | TSA IC₅₀ (µM) |
| HDAC1 | 0.25 | 0.01 |
| HDAC2 | 0.30 | 0.01 |
| HDAC3 | 0.55 | 0.02 |
| HDAC6 | > 10 | 0.005 |
| SIRT1 | > 20 | - |
| DNMT1 | > 20 | - |
| G9a | > 20 | - |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | This compound CC₅₀ (µM) |
| HEK293 (Parental) | > 50 |
| A549 (Lung Cancer) | 25 |
| HCT116 (Colon Cancer) | 30 |
Visualizations
Below are diagrams illustrating the experimental workflow and a relevant signaling pathway.
Caption: High-throughput screening workflow for the identification of epigenetic modulators.
Caption: Simplified signaling pathway of histone acetylation and the inhibitory action of this compound.
Conclusion
This compound is a novel small molecule inhibitor of HDACs identified through a comprehensive high-throughput screening campaign. It demonstrates potent activity in a cell-based reporter assay and selective inhibition of Class I HDACs in biochemical assays, with minimal cytotoxicity at active concentrations. These characteristics make this compound a valuable chemical probe for investigating the role of histone deacetylation in gene regulation and disease. Further studies will focus on optimizing the structure of this compound to improve its potency and selectivity, with the ultimate goal of developing a novel therapeutic agent for the treatment of cancer and other diseases driven by epigenetic dysregulation.
References
- 1. Genetics, Epigenetic Mechanism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. A Quantitative High-Throughput Screen Identifies Potential Epigenetic Modulators of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of DNA Methylation and Histone Modifications in Transcriptional Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of small-molecule epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Epidrugs: targeting epigenetic marks in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for compounds that modulate epigenetic regulation of the transcriptome: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quantitative high-throughput screen identifies potential epigenetic modulators of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
Application Notes: Control Experiments for Validating DN02's Effects on the NF-κB Pathway
Introduction
DN02 is a novel small molecule inhibitor designed to target the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[1] Validating the specific effects of this compound requires a series of rigorously controlled experiments to ensure that the observed outcomes are a direct result of its intended mechanism of action and not due to off-target effects or experimental artifacts. These application notes provide detailed protocols for essential control experiments to validate the inhibitory action of this compound on the canonical NF-κB pathway, which is typically activated by stimuli like Tumor Necrosis Factor-alpha (TNF-α).[2]
The core principle of these protocols is the inclusion of multiple control types to ensure the reliability of the results:[3][4][5]
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
-
Negative Control (Unstimulated): To establish a baseline for NF-κB activity.
-
Positive Control (Stimulated): To confirm that the NF-κB pathway can be activated in the experimental system.
-
Positive Control (Inhibitor): To benchmark the effect of this compound against a known NF-κB inhibitor.
Key Experimental Assays and Data Presentation
To validate this compound, we will assess its effect on key events in the NF-κB signaling cascade: phosphorylation of IκBα, nuclear translocation of the p65 subunit, and transcription of target genes. A cell viability assay is also crucial to rule out cytotoxicity.
Table 1: Summary of Cell Viability (MTT Assay)
This assay determines if this compound induces cell death, which could be misinterpreted as specific pathway inhibition.
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Untreated Cells | - | 100 ± 4.5 |
| Vehicle (0.1% DMSO) | - | 98.9 ± 5.1 |
| This compound | 10 µM | 97.5 ± 4.8 |
| Positive Control (Staurosporine) | 1 µM | 15.2 ± 3.3 |
Data Interpretation: this compound does not significantly impact cell viability at the tested concentration, unlike the known apoptosis inducer, Staurosporine.
Table 2: Summary of IκBα Phosphorylation (Western Blot)
This experiment measures the phosphorylation of IκBα, a key step that precedes its degradation and the release of NF-κB.[2]
| Treatment Group | p-IκBα / Total IκBα Ratio (Normalized) |
| Unstimulated | 0.15 ± 0.05 |
| TNF-α (10 ng/mL) + Vehicle | 1.00 ± 0.12 |
| TNF-α + this compound (10 µM) | 0.35 ± 0.08 |
| TNF-α + BAY 11-7082 (10 µM) | 0.28 ± 0.06 |
Data Interpretation: this compound significantly reduces TNF-α-induced phosphorylation of IκBα, similar to the known IKK inhibitor BAY 11-7082.
Table 3: Summary of p65 Nuclear Translocation (Immunofluorescence)
This assay visualizes and quantifies the movement of the active p65 subunit from the cytoplasm to the nucleus.[6]
| Treatment Group | % Cells with Nuclear p65 (Mean ± SD) |
| Unstimulated | 8.5 ± 2.1 |
| TNF-α (10 ng/mL) + Vehicle | 85.2 ± 7.3 |
| TNF-α + this compound (10 µM) | 22.4 ± 5.5 |
| TNF-α + BAY 11-7082 (10 µM) | 18.9 ± 4.8 |
Data Interpretation: this compound effectively blocks the TNF-α-induced translocation of p65 to the nucleus.
Table 4: Summary of NF-κB Target Gene Expression (RT-qPCR)
This experiment measures the mRNA levels of genes known to be transcribed by NF-κB, such as IL-6.
| Treatment Group | IL-6 mRNA Fold Change (vs. Unstimulated) |
| Unstimulated | 1.0 |
| TNF-α (10 ng/mL) + Vehicle | 150.5 ± 12.6 |
| TNF-α + this compound (10 µM) | 25.3 ± 4.9 |
| TNF-α + BAY 11-7082 (10 µM) | 18.7 ± 3.5 |
Data Interpretation: this compound significantly inhibits the downstream transcriptional activity of NF-κB.
Diagrams and Visualizations
NF-κB Signaling Pathway and Inhibition
General Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
Objective: To determine if this compound exhibits cytotoxic effects at the concentration used for mechanism-of-action studies.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Staurosporine (1 mM in DMSO, positive control for cytotoxicity)[7]
-
Vehicle (Sterile DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare treatment media:
-
This compound: Dilute to 10 µM in culture medium.
-
Vehicle: Add DMSO to culture medium to match the final concentration in the this compound well (e.g., 0.1%).
-
Positive Control: Dilute Staurosporine to 1 µM in culture medium.
-
Untreated Control: Use culture medium only.
-
-
Remove old media and add 100 µL of the respective treatment media to the wells (n=3-6 replicates per condition).
-
Incubate for 24 hours (or a duration matching the longest endpoint assay).
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read absorbance at 570 nm.
-
Calculate % viability: (Absorbance_treated / Absorbance_untreated) * 100.
Protocol 2: Western Blot for p-IκBα
Objective: To measure the inhibitory effect of this compound on TNF-α-induced IκBα phosphorylation.
Materials:
-
HeLa cells and culture reagents
-
6-well plates
-
This compound, Vehicle (DMSO), TNF-α (100 µg/mL stock), BAY 11-7082 (known IKK inhibitor, 10 mM stock)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL Chemiluminescence Substrate
-
Imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treatment:
-
Treat cells with 10 µM this compound, 10 µM BAY 11-7082, or Vehicle (0.1% DMSO) for 1 hour.
-
-
Stimulation:
-
Add TNF-α to a final concentration of 10 ng/mL to all wells except the "Unstimulated" control.
-
Incubate for 15 minutes.
-
-
Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Load 20 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-IκBα at 1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detect signal using ECL substrate and an imaging system.
-
Strip membrane and re-probe for total IκBα and β-actin for normalization.
Protocol 3: Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize and quantify the inhibition of TNF-α-induced p65 nuclear translocation by this compound.
Materials:
-
HeLa cells and culture reagents
-
Glass coverslips in 24-well plates
-
This compound, Vehicle (DMSO), TNF-α, BAY 11-7082
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
1% BSA in PBS for blocking
-
Primary antibody: Rabbit anti-p65 (1:400)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG (1:1000)
-
DAPI (1 µg/mL) for nuclear counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on glass coverslips in 24-well plates and allow them to adhere overnight.
-
Perform pre-treatment and stimulation as described in the Western Blot protocol (Pre-treatment for 1 hour, TNF-α stimulation for 30 minutes).
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with anti-p65 primary antibody in blocking buffer for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488 secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount coverslips onto slides using antifade medium.
-
Image cells using a fluorescence microscope.
-
Quantify by counting the number of cells with predominantly nuclear p65 staining versus total cells (DAPI stained) across multiple fields of view.
Protocol 4: RT-qPCR for IL-6 Gene Expression
Objective: To measure this compound's effect on the transcription of an NF-κB target gene.
Materials:
-
HeLa cells and culture reagents
-
6-well plates
-
This compound, Vehicle (DMSO), TNF-α, BAY 11-7082
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for IL-6 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Perform cell seeding, pre-treatment (1 hour), and stimulation (4 hours) as described in the Western Blot protocol.
-
Wash cells with PBS and extract total RNA using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up qPCR reactions in triplicate for each sample and primer set. Include a "no reverse transcriptase" control to check for genomic DNA contamination.[8][9][10]
-
Perform qPCR using a standard thermal cycling program.
-
Calculate the relative expression of IL-6 using the ΔΔCt method, normalizing to the GAPDH housekeeping gene and comparing to the unstimulated control group.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. FAQ: Cell Viability and Cytotoxicity Assay | Cell Biolabs [cellbiolabs.com]
- 8. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. What negative controls are typically included in qPCR and/or qRT-PCR experiments? [qiagen.com]
- 10. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
Troubleshooting & Optimization
Troubleshooting DN02 insolubility in aqueous solutions.
Welcome to the technical support center for DN02. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the handling and use of this compound, with a focus on overcoming its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound is a potent and selective small molecule inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway. Due to its hydrophobic nature, it exhibits very low solubility in aqueous solutions like water or phosphate-buffered saline (PBS), which presents a challenge for its use in many biological assays.[1]
Q2: What are the physicochemical properties of this compound?
A2: The key properties of this compound are summarized below. Its high LogP value indicates significant hydrophobicity, which is the primary reason for its poor aqueous solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Handling |
| Molecular Weight | 482.55 g/mol | Standard for small molecule inhibitors. |
| Appearance | Off-white to pale yellow solid | Visual confirmation of the compound. |
| Purity (HPLC) | >99.5% | High purity ensures experimental consistency. |
| LogP | 4.8 | High hydrophobicity; predicts poor water solubility.[2] |
| pKa | 8.2 (weak base) | Solubility increases in acidic conditions (pH < pKa).[3][4] |
| Aqueous Solubility | <0.1 µg/mL at pH 7.4 | Essentially insoluble in neutral aqueous buffers.[1][5] |
| DMSO Solubility | ≥ 50 mg/mL (≈ 103.6 mM) | Highly soluble in DMSO, making it the preferred solvent for stock solutions.[6] |
Q3: How should I store this compound?
A3:
-
Powder: Store the solid form of this compound at -20°C for up to 3 years.[7]
-
Stock Solutions: Prepare a high-concentration stock solution in 100% anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[7] When handling DMSO, it is critical to use a fresh, anhydrous stock, as contaminating moisture can accelerate compound degradation or cause it to become insoluble.[8]
Troubleshooting Guide: Solubility Issues
Q4: My this compound powder won't dissolve in my aqueous assay buffer (e.g., PBS). What should I do?
A4: this compound is not directly soluble in aqueous buffers.[6] You must first prepare a concentrated stock solution in an organic solvent, typically 100% DMSO, where it is highly soluble.[9] This stock can then be diluted to the final working concentration in your aqueous medium. For detailed instructions, see the protocol for Preparing a High-Concentration this compound Stock Solution.
Q5: I dissolved this compound in DMSO, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?
A5: This is a common issue when diluting a DMSO stock into an aqueous medium.[6][10] The sudden change in solvent polarity causes the hydrophobic compound to crash out of solution. Here are several strategies to prevent this, which are also illustrated in the troubleshooting workflow diagram below:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (ideally ≤0.1%, and not exceeding 0.5%) to avoid solvent-induced toxicity to cells.[7][11]
-
Use a Stepwise Dilution: Instead of diluting directly from a high-concentration DMSO stock into the final aqueous buffer, perform an intermediate dilution step.[12] For example, dilute the DMSO stock into a small volume of medium first, vortex thoroughly, and then add this to the final volume.
-
Vortex/Sonicate During Dilution: Add the DMSO stock to the aqueous buffer dropwise while continuously vortexing or sonicating.[6] This rapid mixing can help keep the compound in solution.
-
Warm the Solution: Gently warming the aqueous buffer to 37°C before and during the addition of the DMSO stock can sometimes improve solubility.[6]
-
Lower the Buffer pH: Since this compound is a weak base (pKa 8.2), its solubility increases in acidic conditions.[3] If your experimental system allows, using a buffer with a pH of 6.0-6.5 may prevent precipitation.[4][13]
Caption: Troubleshooting workflow for this compound precipitation.
Q6: I need to prepare a serial dilution of this compound for a dose-response experiment. How do I keep the DMSO concentration constant?
A6: To maintain a consistent final DMSO concentration across all wells (e.g., 0.1%), you must perform the serial dilution in 100% DMSO first.[14][15] After creating your series of concentrations in DMSO, you can then dilute each of these intermediate stocks by the same factor (e.g., 1:1000) into your final assay medium. This ensures the vehicle concentration is identical for all data points, which is critical for accurate results.[14]
Experimental Protocols
Protocol 1: Preparing a High-Concentration this compound Stock Solution (e.g., 50 mM in DMSO)
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound powder (MW = 482.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or bath sonicator
Methodology:
-
Calculation: Determine the mass of this compound powder required. To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L × 0.001 L × 482.55 g/mol × 1000 mg/g = 24.13 mg
-
-
Weighing: Carefully weigh out 24.13 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes. If solids persist, place the vial in a bath sonicator at room temperature for 5-10 minutes or until the solid is fully dissolved.[6] Gentle warming to 37°C can also be applied if necessary.[6]
-
Storage: Aliquot the clear stock solution into single-use volumes in sterile tubes. Store immediately at -80°C.
Protocol 2: Preparing Aqueous Working Solutions from DMSO Stock
Objective: To dilute the high-concentration DMSO stock into an aqueous buffer (e.g., cell culture medium) while minimizing precipitation.
Caption: Experimental workflow for preparing this compound working solutions.
Methodology (Example: Preparing a 1 µM final concentration):
-
Prepare Intermediate Stock (Optional but Recommended): To improve pipetting accuracy, first prepare an intermediate stock of 1 mM this compound by diluting your 50 mM stock 1:50 in 100% DMSO (e.g., 2 µL of 50 mM stock + 98 µL of DMSO).
-
Prepare Final Buffer: Dispense the final volume of your aqueous buffer (e.g., cell culture medium) into a sterile tube. For a 1 mL final volume, use 999 µL.
-
Dilute into Buffer: While vigorously vortexing the tube of aqueous buffer, add 1 µL of the 1 mM intermediate stock solution.
-
Final Mix: Continue to vortex for at least 30 seconds to ensure the compound is evenly dispersed and remains in solution.
-
Use Immediately: It is best practice to use the freshly prepared working solution immediately to avoid potential precipitation over time.[6]
Signaling Pathway Context
This compound is an inhibitor of Receptor Tyrosine Kinases (RTKs). The diagram below illustrates a simplified, generic RTK signaling cascade that is targeted by this compound. Inhibition of the RTK prevents the downstream activation of critical pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 9. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DN02 for BRD8 Inhibition
Welcome to the technical support center for the selective BRD8 inhibitor, DN02. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this compound in inhibiting BRD8.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a concentration range of 1 nM to 10 µM is recommended.[1] Biochemical assays have shown this compound to have a low nanomolar IC50 value of 48 nM in AlphaScreen assays and a high affinity for the first bromodomain of BRD8 (BRD8(1)) with a Ki of 32 nM.[1][2] However, cellular potency can be influenced by factors such as cell permeability and engagement with the full-length protein in its native environment. A broad dose-response curve is crucial to determine the optimal concentration for your specific cell type and experimental endpoint.
Q2: How can I confirm that this compound is engaging with BRD8 inside the cell?
A2: Several methods can be employed to confirm intracellular target engagement:
-
NanoBRET™ Target Engagement Assay: This live-cell assay quantitatively measures the binding of this compound to a NanoLuc® luciferase-tagged BRD8 fusion protein.[2][3] It works by competitive displacement of a fluorescent tracer, providing a dose-dependent measure of target occupancy.[2][3]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stabilization of BRD8 upon this compound binding.[4][5] Ligand-bound proteins are generally more resistant to heat-induced denaturation. The amount of soluble BRD8 at different temperatures can be quantified by Western blotting or mass spectrometry.[4][5]
Q3: What are the known off-target effects of this compound?
A3: this compound is a selective inhibitor for the first bromodomain of BRD8 (BRD8(1)) with over 30-fold higher affinity for BRD8(1) compared to the second bromodomain (BRD8(2)) (Ki > 1000 nM).[1][2] It shows high selectivity over BRD9 and BRD4 in biochemical assays.[2] However, some modest activity against CBP/P300 has been observed.[2] Researchers should consider including appropriate counterscreens or orthogonal assays to rule out potential off-target effects in their experimental system.
Q4: What are the downstream effects of BRD8 inhibition by this compound?
A4: BRD8 has been shown to regulate the p53 tumor suppressor network.[6][7] Inhibition of BRD8 can lead to the activation of p53 target genes, such as CDKN1A (p21), resulting in cell cycle arrest.[6] Therefore, monitoring the expression of p53 target genes can serve as a functional readout for BRD8 inhibition. Additionally, BRD8 is involved in the regulation of genes related to the innate immune response and cell cycle.[8]
Q5: How should I prepare and store this compound?
A5: this compound is typically provided as a solid. For stock solutions, dissolve in a suitable solvent like DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in Western blot for BRD8 or its target genes | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[9][10][11] |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[9][10][11] | |
| Inadequate washing | Increase the number and duration of wash steps with an appropriate buffer (e.g., TBST).[11] | |
| No or weak signal in target engagement assays (NanoBRET™, CETSA) | Low expression of the target protein | Confirm the expression of the BRD8-NanoLuc® fusion protein by Western blot. Optimize transfection conditions if necessary. |
| Incorrect assay setup | Review the assay protocol carefully, ensuring correct concentrations of tracer, substrate, and inhibitor are used.[3][12] | |
| This compound concentration is too low | Perform a dose-response experiment with a wider concentration range of this compound. | |
| Inconsistent results between experiments | Cell health and passage number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Variability in this compound preparation | Prepare fresh dilutions of this compound from the stock solution for each experiment. | |
| Observed cytotoxicity at expected effective concentrations | Off-target effects or compound toxicity | Perform a cytotoxicity assay (e.g., CellTox™ Green, MTS, or ATP-based assays) to determine the cytotoxic concentration range of this compound in your cell line.[13][14][15][16] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and below the toxic threshold for your cells. |
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Parameter | Value | Assay | Reference |
| IC50 | 48 nM | AlphaScreen | [2] |
| Ki (BRD8(1)) | 32 nM | Biochemical Assay | [1][2] |
| Ki (BRD8(2)) | >1000 nM | Biochemical Assay | [1][2] |
| Cellular IC50 | 0.64 µM | BRET displacement assay | [17] |
Table 2: this compound Selectivity Profile
| Target | Activity | Reference |
| BRD9 | High Selectivity (low activity) | [2] |
| BRD4 | High Selectivity (low activity) | [2] |
| CBP/P300 | Modest Activity | [2] |
Experimental Protocols
Detailed Protocol: Dose-Response Curve for this compound using Quantitative Western Blot
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting BRD8 by measuring the expression of a downstream target gene, such as p21 (CDKN1A).
1. Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. b. Allow cells to adhere overnight. c. Prepare a serial dilution of this compound in culture medium. A common starting range is 1 nM to 10 µM, with a vehicle control (e.g., DMSO). d. Replace the medium with the this compound-containing medium and incubate for the desired treatment duration (e.g., 24-48 hours).
2. Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18] c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.[18] e. Determine the protein concentration of each sample using a BCA or similar protein assay.[18]
3. Western Blotting: a. Normalize the protein concentration of all samples. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. c. Load equal amounts of protein per lane on an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18] g. Incubate the membrane with the primary antibody against the target protein (e.g., p21) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18] j. Wash the membrane three times with TBST. k. Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
4. Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the target protein band to the loading control. c. Plot the normalized target protein expression against the log of the this compound concentration. d. Fit the data to a dose-response curve to determine the EC50 value.
Detailed Protocol: NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for assessing the intracellular binding of this compound to BRD8. For detailed instructions, refer to the manufacturer's technical manual.[12]
1. Cell Transfection: a. Co-transfect cells (e.g., HEK293) with a vector expressing BRD8 fused to NanoLuc® luciferase. b. Seed the transfected cells into a white, 96-well assay plate.
2. Compound and Tracer Addition: a. Prepare a serial dilution of this compound. b. Add the this compound dilutions to the wells. c. Add the NanoBRET™ tracer at a final concentration optimized for the BRD8-NanoLuc® fusion.
3. Substrate Addition and Signal Detection: a. Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to each well. b. Incubate for the recommended time to allow the BRET signal to stabilize. c. Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader capable of detecting BRET.
4. Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Plot the BRET ratio against the log of the this compound concentration. c. Fit the data to a dose-response curve to determine the IC50 value for target engagement.
Visualizations
Caption: BRD8's role in the p53 signaling pathway and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD8 maintains glioblastoma by epigenetic reprogramming of the p53 network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD8 bromodomain containing 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. The Bromodomain Containing 8 (BRD8) Transcriptional Network in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. sinobiological.com [sinobiological.com]
- 12. promega.com [promega.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. BRD8 inhibitor this compound | BRD8 inhibitor | Probechem Biochemicals [probechem.com]
- 18. origene.com [origene.com]
How to minimize off-target effects of DN02 in experiments?
Welcome to the technical support center for DN02, a selective probe for the first bromodomain of BRD8 (BRD8(1)). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound effectively while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor targeting the first bromodomain (BD1) of Bromodomain-containing protein 8 (BRD8). It exhibits high affinity for BRD8(BD1) with a dissociation constant (Kd) of 32 nM and displays significant selectivity over the second bromodomain of BRD8 (BRD8(BD2)).
Q2: What are the known off-targets of this compound?
While this compound is highly selective for BRD8(BD1) within the bromodomain family, it has been observed to have modest activity against the bromodomains of CBP and p300. Comprehensive screening against a broader panel of protein families (e.g., kinases, GPCRs) has not been extensively published. Therefore, users should be aware of potential uncharacterized off-targets, especially at higher concentrations.
Q3: Why is it important to minimize off-target effects?
Troubleshooting Guide: Managing Off-Target Effects
This guide provides systematic steps to identify and mitigate potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or Inconsistent Phenotypic Results
If you observe a biological effect that is inconsistent with the known functions of BRD8 or varies significantly between experiments, it may be due to off-target activities.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Recommendation: Perform a dose-response experiment to determine the minimal effective concentration of this compound required to achieve the desired on-target effect (e.g., modulation of a known BRD8-dependent gene). Using the lowest effective concentration will minimize the engagement of lower-affinity off-targets.
-
-
Utilize a Structurally Unrelated BRD8 Inhibitor:
-
Recommendation: If available, use a BRD8 inhibitor with a different chemical scaffold to confirm that the observed phenotype is not an artifact of the this compound chemical structure. A consistent phenotype with a structurally different inhibitor strengthens the evidence for on-target activity.
-
-
Perform a Rescue Experiment:
-
Recommendation: If possible, overexpress a form of BRD8 that is resistant to this compound inhibition in your experimental system. If the phenotype induced by this compound is reversed upon expression of the resistant BRD8, it strongly indicates an on-target effect.
-
Issue 2: Cellular Toxicity
Unexplained cellular toxicity at concentrations intended to be selective for BRD8 may indicate off-target effects.
Troubleshooting Steps:
-
Assess Cell Viability Across Multiple Cell Lines:
-
Recommendation: Perform cell viability assays (e.g., MTT, CellTiter-Glo) in your cell line of interest and compare it to other cell lines. Cell-type-specific toxicity may provide clues about the off-target pathways involved.
-
-
Conduct Broad Off-Target Screening:
-
Recommendation: If resources permit, submit this compound for screening against a broad panel of off-target proteins, such as a kinase panel or a safety pharmacology panel. This can help identify unintended targets that may mediate the toxic effects.
-
-
Investigate Apoptosis and Stress Pathways:
-
Recommendation: Analyze key markers of cellular stress and apoptosis (e.g., cleaved caspase-3, CHOP) to determine if this compound is activating these pathways, which could be an off-target effect.
-
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations of this compound.
| Target | Assay Type | Value | Reference |
| BRD8(BD1) | Dissociation Constant (Kd) | 32 nM | [1] |
| BRD8(BD2) | Dissociation Constant (Kd) | >1000 nM | [1] |
| BRD9 | AlphaScreen IC50 | High Selectivity (Specific value not published) | [2] |
| BRD4 | AlphaScreen IC50 | High Selectivity (Specific value not published) | [2] |
| CBP/P300 | Biochemical Assay | Modest Activity (Specific value not published) | [2] |
Key Experimental Protocols
To validate the on-target effects of this compound and minimize off-target contributions, the following experimental approaches are recommended.
Protocol 1: Dose-Response Curve for Target Gene Expression
Objective: To determine the optimal concentration of this compound that effectively modulates a known BRD8 target gene with minimal off-target effects.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 24 hours).
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of a known BRD8 target gene and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression for each concentration and plot the dose-response curve to determine the EC50 (half-maximal effective concentration). The optimal concentration for subsequent experiments should be at or slightly above the EC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to BRD8 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble BRD8 in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A positive result is indicated by a shift in the melting curve of BRD8 to a higher temperature in the this compound-treated samples compared to the vehicle control, signifying that this compound binding stabilizes the protein.
Protocol 3: CRISPR/Cas9-mediated BRD8 Knockout for Phenotypic Validation
Objective: To validate that a this compound-induced phenotype is a direct result of BRD8 inhibition.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a critical exon of the BRD8 gene into a Cas9 expression vector. A non-targeting gRNA should be used as a negative control.
-
Transfection and Selection: Transfect the Cas9/gRNA constructs into your cells of interest. If the vector contains a selection marker, select for transfected cells.
-
Validation of Knockout: Confirm the knockout of BRD8 at the protein level by Western blot.
-
Phenotypic Analysis: Perform the same phenotypic assay on the BRD8 knockout cells that was conducted with this compound treatment.
-
Comparison: If the phenotype observed in the BRD8 knockout cells mimics the phenotype observed with this compound treatment, it provides strong evidence that the effect of this compound is on-target.
Visualizations
Signaling Pathway and Experimental Logic
Caption: Workflow for validating on-target effects of this compound.
Decision Tree for Troubleshooting
Caption: Decision tree for troubleshooting this compound experiments.
References
Technical Support Center: Troubleshooting DN02 Phenotype Discrepancies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are not observing the expected phenotype with DN02 in their cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its expected phenotype?
This compound is a highly selective, allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1][][3] By binding to a unique pocket near the ATP-binding site, this compound locks MEK in an inactive state, preventing its phosphorylation by upstream kinases like RAF.[1][4] This leads to a downstream inhibition of ERK1/2 phosphorylation and activation.[1][] Since the MAPK/ERK pathway is crucial for transmitting signals that regulate cell growth, proliferation, and survival, its inhibition by this compound is expected to result in decreased cell proliferation and the induction of apoptosis in sensitive cell lines.[3][5][6][7]
Q2: My this compound-treated cells are not showing a decrease in proliferation. What are the possible reasons?
Several factors could contribute to a lack of the expected anti-proliferative phenotype. These can be broadly categorized as issues with the compound or experimental setup, or biological resistance of the cell line.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration: Confirm the correct storage and handling of this compound. Perform a dose-response experiment to ensure the concentrations being used are appropriate for your cell line.
-
Assess Cell Line Health and Identity: Ensure your cells are healthy, free from contamination (especially mycoplasma), and are within a low passage number.[8][9] Genetic drift in cell lines can alter their response to drugs.[10] We recommend performing cell line authentication.
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Investigate Biological Resistance: Your cell line may have intrinsic or acquired resistance to MEK inhibition. This could be due to mutations in the MAPK/ERK pathway or activation of alternative survival pathways.[11][12][13]
Troubleshooting Guides
Problem 1: Sub-optimal or No Inhibition of Cell Viability
If you are not observing the expected decrease in cell viability upon this compound treatment, consider the following troubleshooting steps.
Initial Checks:
| Parameter | Recommendation | Rationale |
| This compound Stock Solution | Prepare fresh dilutions from a validated stock for each experiment. Validate the stock concentration. | Compound degradation or inaccurate concentration can lead to a weaker than expected effect. |
| Cell Seeding Density | Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.[14][15] | Overly confluent or sparse cultures can respond differently to drug treatment. |
| Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | The anti-proliferative effects of this compound may be time-dependent in your specific cell line. |
| Vehicle Control | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells.[16] | Solvent toxicity can confound the interpretation of results. |
Advanced Troubleshooting:
If initial checks do not resolve the issue, further investigation into the cellular response is warranted.
| Experimental Step | Expected Outcome with this compound | Possible Reason for Discrepancy |
| Western Blot for p-ERK | Significant decrease in phosphorylated ERK (p-ERK) levels. | This compound is not effectively inhibiting its target, MEK. This could be due to cell-specific uptake issues or intrinsic resistance. |
| Cell Cycle Analysis | G1 cell cycle arrest. | The cell line may have mutations in cell cycle checkpoint proteins, bypassing the effects of MAPK/ERK pathway inhibition. |
| Apoptosis Assay (e.g., Annexin V staining) | Increase in apoptotic cells. | The cell line may have up-regulated anti-apoptotic proteins or utilize alternative survival pathways. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK)
This protocol is to verify the on-target activity of this compound by measuring the phosphorylation status of its downstream target, ERK.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and visualize bands using a chemiluminescent substrate.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Workflows
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. news-medical.net [news-medical.net]
- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. benchchem.com [benchchem.com]
Interpreting unexpected results from DN02 treatment.
Welcome to the technical support center for DN02 treatment. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an investigational therapeutic agent designed to target and inhibit the (hypothetical) DN-Signalosome complex, a key component of a novel signaling pathway implicated in tumor progression and immune evasion. The intended effect is the downregulation of proliferative signals and the enhancement of anti-tumor immunity.
Q2: We are observing significant cytotoxicity in our control cell line, which is not expected to be sensitive to this compound. What could be the cause?
This is an unexpected result that warrants further investigation. Potential causes could include:
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Off-target effects: this compound may have off-target activities at the concentration used.
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Contamination: The this compound batch or cell culture may be contaminated.
-
Cell line misidentification: The control cell line may have been misidentified.
We recommend the following troubleshooting steps:
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Perform a dose-response curve on the control cell line to determine if the cytotoxicity is dose-dependent.
-
Test a new, unopened vial of this compound.
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Have the cell line authenticated using short tandem repeat (STR) profiling.
Q3: We are not observing the expected downstream signaling inhibition (e.g., p-ERK downregulation) after this compound treatment in our sensitive cell line. Why might this be?
Several factors could contribute to this unexpected outcome:
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Suboptimal treatment conditions: The incubation time or concentration of this compound may be insufficient.
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Drug stability: this compound may have degraded due to improper storage or handling.
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Cellular resistance mechanisms: The cells may have developed resistance to this compound.
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Assay issues: The western blot or other assay used to measure p-ERK may not be optimized.
Refer to the troubleshooting guide below for detailed steps to address this issue.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Proliferative Effects
You may encounter variability in the anti-proliferative effects of this compound across experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Cell Confluency | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. |
| Reagent Variability | Use the same lot of this compound and other critical reagents for all related experiments. If a new lot is used, perform a bridging study. |
| Incubation Time | Optimize the treatment duration. A time-course experiment can help determine the optimal endpoint. |
| Assay Performance | Include positive and negative controls for your proliferation assay (e.g., a known cytotoxic agent and a vehicle control). |
Issue 2: Unexpected Activation of a Pro-Survival Pathway
In some instances, treatment with this compound may lead to the paradoxical activation of a pro-survival pathway, such as the AKT pathway.
Experimental Protocol: Western Blot for Pathway Analysis
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Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., AKT, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Data Presentation: Densitometry Analysis of Western Blots
| Treatment Group | p-AKT (Relative Density) | Total AKT (Relative Density) | p-ERK (Relative Density) | Total ERK (Relative Density) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 nM) | 2.5 | 1.1 | 0.4 | 0.9 |
| This compound (100 nM) | 3.8 | 1.0 | 0.2 | 1.1 |
Visualizations
Signaling Pathway: Hypothesized this compound Mechanism of Action
Caption: Hypothesized signaling pathway targeted by this compound.
Experimental Workflow: Troubleshooting Unexpected Cytotoxicity
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
Technical Support Center: Optimizing DN02 Efficiency in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of cellular assays involving the small molecule inhibitor, DN02.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the kinase XYZ, a critical component of the ABC signaling pathway implicated in cell proliferation and survival. By binding to the ATP-binding pocket of kinase XYZ, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cell lines. The efficacy of this compound can be influenced by the cellular context, including the expression levels of on- and off-target proteins.[1]
Q2: What are the common causes of inconsistent results or low potency of this compound in our cellular assays?
A2: Inconsistent results or lower-than-expected potency with this compound can stem from several factors:
-
Suboptimal Compound Concentration: High concentrations may lead to off-target effects and cellular toxicity, while concentrations that are too low will not elicit the desired biological response.[1]
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Cellular Health and Density: The physiological state of the cells, including their growth phase and density at the time of treatment, can significantly impact assay outcomes.[2]
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Compound Stability and Solubility: Degradation or precipitation of this compound in culture media can reduce its effective concentration.
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Cellular Uptake: Inefficient penetration of the cell membrane can limit the intracellular concentration of this compound.[3]
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Assay-Specific Interferences: Components of the assay, such as reporter enzymes, may be directly affected by this compound.[1]
Q3: How can we mitigate off-target effects of this compound?
A3: Minimizing off-target effects is crucial for accurate interpretation of experimental data.[1] Key strategies include:
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Dose-Response Analysis: Perform a thorough dose-response experiment to identify the optimal concentration range that specifically targets the intended pathway without causing widespread cellular stress.[1]
-
Use of Control Compounds: Employ a structurally unrelated inhibitor of the same target to confirm that the observed phenotype is due to on-target effects.[1]
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Counter-Screening: Test this compound in cell lines that do not express the target kinase XYZ to identify non-specific effects.
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Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target within the cell.
Troubleshooting Guides
Issue 1: High Variability in Assay Readouts
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. Visually inspect plates post-seeding to confirm even cell distribution.[2] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature and CO2 levels in the incubator. Minimize the time plates are outside the incubator. |
| Variable this compound Treatment Time | Standardize the incubation time with this compound across all experiments. |
Issue 2: this compound Shows Lower Potency Than Expected
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Cellular Uptake of this compound | Consider using a formulation of this compound with improved cell permeability or co-administering it with a non-toxic permeabilizing agent.[3] |
| Degradation of this compound in Media | Prepare fresh stock solutions of this compound and add it to the cell culture medium immediately before use. Assess the stability of this compound in your specific media over the course of the experiment. |
| High Protein Binding in Serum | Reduce the serum concentration in your culture medium during the this compound treatment period, if compatible with your cell line's health. |
| Multidrug Resistance Pump Efflux | Test for the expression of MDR pumps (e.g., P-glycoprotein) in your cell line. If present, consider using an MDR inhibitor as a control.[4] |
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data for this compound to guide experimental design.
Table 1: Dose-Response of this compound in Various Cell Lines
| Cell Line | Target Expression (XYZ Kinase) | IC50 (nM) | Maximum Inhibition (%) |
| Cell Line A | High | 50 | 95 |
| Cell Line B | Medium | 250 | 80 |
| Cell Line C | Low | >1000 | 20 |
| Cell Line D (XYZ Knockout) | None | >10000 | 5 |
Table 2: Effect of Serum Concentration on this compound Potency (Cell Line A)
| Serum Concentration (%) | IC50 (nM) |
| 10% | 150 |
| 5% | 75 |
| 1% | 55 |
| 0.5% | 52 |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle or a specific concentration of this compound and incubate to allow for target engagement.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heat Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures.
-
Protein Precipitation: Centrifuge the heated samples to pellet the denatured and aggregated proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of soluble XYZ kinase in the supernatant at each temperature using Western blotting.
-
Data Interpretation: A shift in the melting curve of XYZ kinase in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: General workflow for a cell-based assay with this compound.
Caption: Simplified ABC signaling pathway showing the inhibitory action of this compound on XYZ Kinase.
Caption: A logical troubleshooting flow for inconsistent this compound assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. marinbio.com [marinbio.com]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with DN02.
Technical Support Center: DN02
Welcome to the technical support center for this compound, a potent and selective inhibitor of Kinase X. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments smoothly and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your experimental medium. Avoid repeated freeze-thaw cycles of the DMSO stock solution to maintain compound integrity.
Q2: What is the known stability of this compound in solution?
A2: this compound is stable in DMSO at -20°C for up to six months. When diluted in aqueous cell culture medium, it is recommended to use the solution within 24 hours to ensure optimal activity, as the stability in aqueous solutions over longer periods has not been fully characterized.
Q3: Can this compound be used in animal studies?
A3: While this compound has shown high efficacy in in vitro models, its pharmacokinetic and pharmacodynamic properties in vivo are still under investigation. Please refer to the latest preclinical data sheets or contact our technical support team for the most current information on in vivo applications.
Q4: What are the known off-target effects of this compound?
A4: this compound has been profiled against a panel of over 400 kinases and has demonstrated high selectivity for Kinase X. However, at concentrations significantly exceeding the IC50 for Kinase X, some minor off-target activity may be observed. For a comprehensive list of potential off-target interactions, please consult the latest selectivity panel data.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Kinase X Activity
If you are observing variable or a complete lack of inhibitory effect from this compound in your assays, consider the following potential causes and solutions.
| Potential Cause | Recommended Troubleshooting Step |
| Improper Compound Handling | Ensure this compound is fully dissolved in DMSO before further dilution. Briefly vortex the stock solution before each use. Prepare fresh dilutions in aqueous media for each experiment. |
| Cell Line Resistance | Confirm that your cell line expresses active Kinase X. Sequence the Kinase X gene in your cell line to check for mutations that may confer resistance to this compound. |
| Assay Interference | High concentrations of this compound may interfere with certain assay formats (e.g., ATP-based luminescence assays). Run a control with this compound in a cell-free assay system to rule out direct interference. |
| High Serum Concentration | This compound is known to have high protein-binding affinity. If your cell culture medium contains a high percentage of fetal bovine serum (FBS), this |
DN02 degradation and proper storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of DN02, a selective BRD8 bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both solid compound and solutions are summarized below.
Q2: How should I prepare stock and working solutions of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For cellular assays, it is recommended to prepare intermediate dilutions from the stock solution and then dilute to the final concentration in your cell culture medium. To avoid precipitation, it is advisable to pre-warm the medium to 37°C before adding the compound.[1] It is also recommended to set the stock solution concentration at least 1000 times higher than the working solution for cell-based experiments.[2]
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: this compound contains an isoquinolinone core, which includes a lactam (a cyclic amide) ring. Lactam rings can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening and inactivation of the molecule.[4][5] Additionally, as with many complex organic molecules, oxidation is a potential degradation pathway. Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) are recommended to identify the specific degradation products and pathways for this compound.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
-
Observation: Cloudiness, visible particles, or crystals form in the cell culture medium after adding this compound.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound, like many small molecule inhibitors, may have limited solubility in aqueous media. Ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to maintain solubility.[6] |
| Rapid Change in Solvent Polarity | Adding a concentrated DMSO stock solution directly to the aqueous medium can cause the compound to crash out. Prepare an intermediate dilution of this compound in culture medium or a suitable buffer before adding it to the final culture volume. Add the compound dropwise while gently swirling the medium.[1] |
| Temperature-Dependent Solubility | The solubility of this compound may be affected by temperature changes. Pre-warm the cell culture medium to 37°C before adding the compound. Ensure the incubator maintains a stable temperature.[1] |
| Interaction with Media Components | Components in the cell culture medium, such as salts or proteins, may interact with this compound and reduce its solubility. Test the solubility of this compound in a simpler buffer, like PBS, to determine if media components are the issue.[1] |
Issue 2: Inconsistent or Lower-than-Expected Activity in Assays
-
Observation: The observed biological effect of this compound is variable between experiments or weaker than anticipated.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | This compound may have degraded due to improper storage or handling. Ensure the compound and its solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[2] Use freshly prepared working solutions for your experiments. |
| Inaccurate Pipetting | Inaccurate pipetting, especially of small volumes of concentrated stock solutions, can lead to significant variations in the final concentration. Use calibrated pipettes and consider preparing a larger volume of a lower concentration intermediate stock for better accuracy. |
| Assay Interference | This compound may interfere with the assay readout. For example, in fluorescence-based assays, the compound might have intrinsic fluorescence or quench the signal. Run appropriate controls, such as this compound in the assay without the biological target, to check for interference.[7] |
| Cell Density and Health | The physiological state of the cells can impact their response to inhibitors. Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.[8]
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 2 hours.[8]
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[8]
-
Thermal Degradation: Expose the solid this compound compound to 80°C for 48 hours.[8] Subsequently, dissolve it to the target concentration.
-
Photodegradation: Expose the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[9][10]
-
Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
-
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Logical Flow for Troubleshooting this compound Precipitation.
References
- 1. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Cell viability issues with high concentrations of DN02.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of DN02, a selective probe of the BRD8 bromodomain family.[1]
Frequently Asked Questions (FAQs)
Q1: I'm observing a sharp decrease in cell viability at high concentrations of this compound. Is this expected?
A1: Yes, a significant drop in cell viability can be expected at high concentrations of this compound. Like many small molecule inhibitors, this compound can exhibit off-target effects or induce cellular stress at concentrations significantly above its effective dose.[2][3] It is crucial to distinguish between on-target anti-proliferative effects and off-target cytotoxicity.
Q2: What is the difference between a cytotoxic and a cytostatic effect?
A2: A cytostatic effect inhibits cell proliferation without directly killing the cells, whereas a cytotoxic effect leads to cell death.[4][5] Cell viability assays like MTT or resazurin measure metabolic activity and can reflect both cytostatic and cytotoxic effects.[5] To specifically identify cytotoxicity, it is recommended to use assays that measure membrane integrity (e.g., LDH release or trypan blue exclusion) or markers of apoptosis (e.g., caspase activity).[6][7]
Q3: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the reason?
A3: Non-sigmoidal dose-response curves can arise from several factors, including compound precipitation at high concentrations, complex biological responses, or experimental artifacts.[8][9] It's important to ensure this compound remains soluble in your culture medium at the highest concentrations tested. If solubility is not an issue, the observed curve may reflect a combination of on-target and off-target effects, each with different dose-dependencies.
Q4: Could the solvent (e.g., DMSO) be contributing to the observed toxicity?
A4: Absolutely. Solvents like DMSO can be toxic to cells at certain concentrations.[10][11] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent used to dissolve this compound. This will help you differentiate between compound-specific effects and solvent-induced toxicity.[12] Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be determined empirically for your specific cell type.[10]
Q5: How can I determine if the observed cell death is due to apoptosis or necrosis?
A5: Several assays can differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Assays that measure the activity of caspases, key enzymes in the apoptotic pathway, are a reliable indicator of apoptosis.[13][14] Another common method is Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[13] Necrosis is typically characterized by the loss of membrane integrity, which can be measured by the release of lactate dehydrogenase (LDH) or by using membrane-impermeable dyes like propidium iodide.[15]
Troubleshooting Guide
If you are experiencing unexpected or excessive cell death with high concentrations of this compound, follow these troubleshooting steps:
-
Verify Compound and Reagent Quality:
-
Compound Integrity: Ensure the purity of your this compound stock. Impurities from synthesis can have their own biological activities.
-
Solvent Quality: Use high-purity, anhydrous DMSO for stock solutions to minimize solvent-related toxicity.
-
Media and Supplements: Confirm that your cell culture media and supplements are not expired and are of high quality.
-
-
Optimize Experimental Parameters:
-
Cell Density: Ensure you are using an optimal cell density for your assays. Very low cell densities can make cells more sensitive to toxic insults, while very high densities can lead to nutrient depletion and hypoxia, confounding your results.[10]
-
Incubation Time: The duration of compound exposure can significantly impact cell viability. Consider performing a time-course experiment to determine the optimal endpoint.
-
Vehicle Control: Always include a vehicle control (cells treated with the same concentration of solvent as your highest this compound concentration) to rule out solvent toxicity.[12]
-
-
Investigate the Mechanism of Cell Death:
-
Distinguish Cytotoxicity from Cytostasis: Use a combination of assays. For example, pair a metabolic assay (like MTT or CellTiter-Glo) with a cytotoxicity assay (like LDH release or a live/dead stain) to understand if this compound is killing cells or just halting their growth.[4][5]
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Assess for Apoptosis: If cytotoxicity is confirmed, investigate the mechanism. Measure caspase-3/7 activity or use Annexin V/PI staining to determine if apoptosis is being induced.[13][14]
-
Table 1: Troubleshooting Common Cell Viability Issues with this compound
| Observation | Potential Cause | Recommended Action |
| High toxicity at all tested concentrations | Compound precipitation; High solvent concentration; Incorrect compound concentration. | Visually inspect for precipitate; Run a vehicle control with varying solvent concentrations; Verify stock solution concentration. |
| Poor reproducibility between experiments | Inconsistent cell density; Variation in incubation time; Reagent instability. | Standardize cell seeding protocols; Use a precise timer for compound addition and assay reading; Prepare fresh reagents. |
| Discrepancy between different viability assays | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | This is often biologically informative. Use orthogonal assays to build a more complete picture of the cellular response.[12] |
| Healthy-looking cells but low viability signal | The compound may be interfering with the assay chemistry (e.g., inhibiting the reductase enzyme in an MTT assay). | Use a different type of viability assay that relies on a different principle (e.g., an ATP-based assay like CellTiter-Glo). |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells for untreated controls and vehicle controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
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Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is recommended to run this assay in parallel with a viability assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
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Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Data Presentation
Table 2: Dose-Response of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Viability (Mean ± SD) |
| MCF-7 | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 | |
| 10 | 85.7 ± 6.3 | |
| 50 | 42.1 ± 3.9 | |
| 100 | 15.3 ± 2.8 | |
| HeLa | 0 (Vehicle) | 100 ± 3.8 |
| 1 | 99.1 ± 4.2 | |
| 10 | 90.3 ± 5.5 | |
| 50 | 55.6 ± 4.1 | |
| 100 | 25.8 ± 3.2 |
Table 3: Apoptosis Induction by this compound (Caspase-3/7 Activity)
| Cell Line | This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| MCF-7 | 0 (Vehicle) | 1.0 ± 0.1 |
| 10 | 1.8 ± 0.3 | |
| 50 | 4.5 ± 0.6 | |
| 100 | 8.2 ± 1.1 | |
| HeLa | 0 (Vehicle) | 1.0 ± 0.2 |
| 10 | 1.5 ± 0.2 | |
| 50 | 3.9 ± 0.5 | |
| 100 | 7.1 ± 0.9 |
Visualizations
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Caption: Potential off-target signaling leading to apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 14. mayo.edu [mayo.edu]
- 15. CellDrop Viability Assays | Fluorescence Assays | Cell Counting [denovix.com]
Validation & Comparative
DN02 vs. siRNA Knockdown of BRD8: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of targeting Bromodomain-containing protein 8 (BRD8), this guide provides a comprehensive comparison of two primary methodologies: the small molecule inhibitor DN02 and siRNA-mediated knockdown. This document outlines the mechanisms of action, presents available quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in the selection of the most appropriate technique for specific research applications.
Introduction to BRD8 and its Interrogation Methods
Bromodomain-containing protein 8 (BRD8) is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as a reader of acetylated lysine residues on histones and other proteins. Through its involvement in chromatin remodeling and transcriptional regulation, BRD8 plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and apoptosis.[1][2][3] Dysregulation of BRD8 has been implicated in several cancers, making it an attractive therapeutic target.
Two predominant techniques are employed to probe the function of BRD8 and validate it as a therapeutic target:
-
This compound: A potent and selective small molecule probe that competitively binds to the bromodomain of BRD8, thereby inhibiting its function.
-
siRNA (small interfering RNA): A biological tool that triggers the RNA interference (RNAi) pathway to induce the degradation of BRD8 messenger RNA (mRNA), leading to a reduction in BRD8 protein levels.
This guide will objectively compare these two approaches, highlighting their respective strengths and limitations based on currently available data.
Mechanism of Action
The fundamental difference between this compound and siRNA lies in their mechanism of inhibiting BRD8 function.
This compound acts as a competitive inhibitor. It is a small molecule designed to bind with high affinity to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BRD8.[3][4] By occupying this pocket, this compound prevents BRD8 from recognizing and binding to its natural acetylated histone and non-histone protein partners. This disruption of protein-protein interactions downstream of BRD8 is the basis of its inhibitory effect.
siRNA-mediated knockdown , on the other hand, operates at the post-transcriptional level. Synthetic double-stranded siRNA molecules, designed to be complementary to a specific sequence within the BRD8 mRNA, are introduced into cells. Inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides RISC to the target BRD8 mRNA, leading to its cleavage and subsequent degradation. This process effectively prevents the translation of BRD8 mRNA into protein, resulting in a diminished cellular pool of BRD8.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and siRNA-mediated knockdown of BRD8. It is important to note that a direct head-to-head comparative study with standardized experimental conditions is not yet available in the published literature.
Table 1: this compound Performance Metrics
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 32 nM (for BRD8 BD1) | Biochemical | [3] |
| >1000 nM (for BRD8 BD2) | Biochemical | [3] | |
| Biochemical IC50 | 48 nM | AlphaScreen | [4] |
| Cellular Target Engagement (IC50) | 0.64 µM | BRET Displacement Assay | [5] |
| Selectivity | High selectivity over BRD9 and BRD4 | AlphaScreen | [4] |
| Modest activity against CBP/P300 | Biochemical | [3] | |
| Functional Cellular Effect | Proposed to alter expression of p53 and cell cycle target genes | Inferred from knockdown studies | [1][2][5] |
Note: Data on the specific downstream functional consequences of this compound treatment (e.g., percentage change in target gene expression) is currently limited in publicly available literature.
Table 2: siRNA Knockdown Performance Metrics
| Parameter | Reported Efficacy | Method of Quantification | Reference |
| Knockdown Efficiency (Protein Level) | Significant reduction observed | Western Blot | [4] |
| Quantitative percentage often not specified | |||
| Guaranteed to provide at least 80% mRNA knockdown (commercial service) | qRT-PCR | [6] | |
| Functional Consequences | Induction of p53 target genes (e.g., p21, PUMA) | RT-qPCR | [1][7] |
| G1/S or G2 cell cycle arrest | Flow Cytometry | [1] | |
| Induction of apoptosis | FACS analysis | [1] | |
| Off-Target Effects | Potential for off-target gene regulation via seed region binding | General knowledge | [8][9][10] |
| Specific off-target profile for BRD8 siRNAs not comprehensively documented | RNA-seq (potential) | [3][4] |
Experimental Protocols
This compound Treatment in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound to inhibit BRD8 function. Optimization of concentration and treatment duration is recommended for each cell line and experimental endpoint.
-
Reconstitution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C as recommended by the supplier.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of analysis.
-
Treatment: The day after seeding, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. A typical starting range for cellular assays is 0.1 to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the biological question and the turnover rate of the protein or pathway being investigated.
-
Analysis: Harvest cells for downstream analysis, such as Western blotting to assess changes in protein phosphorylation, qRT-PCR to measure target gene expression, or cell viability/apoptosis assays.
siRNA Transfection for BRD8 Knockdown
This protocol outlines a general procedure for transiently knocking down BRD8 expression using siRNA. Specific reagents and conditions may vary depending on the cell type and transfection reagent used.
-
siRNA Preparation: Resuspend lyophilized siRNA duplexes targeting BRD8 and a non-targeting control siRNA in nuclease-free water or buffer to a stock concentration of 20 µM.
-
Cell Seeding: Plate cells in antibiotic-free medium one day prior to transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Formation:
-
For each well to be transfected, dilute the required amount of siRNA (e.g., final concentration of 10-50 nM) into serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for assessing knockdown and phenotype will depend on the stability of the BRD8 protein and the nature of the downstream assay.
-
Validation and Analysis: Harvest cells to validate knockdown efficiency by qRT-PCR (for mRNA levels) and Western blotting (for protein levels). Proceed with functional assays.
BRD8 Signaling and Functional Consequences
BRD8 is a component of the NuA4/TIP60 histone acetyltransferase complex and is involved in the regulation of gene expression, including genes related to the cell cycle and the p53 tumor suppressor pathway.[2] Knockdown of BRD8 has been shown to induce the expression of p53 target genes, such as p21, PUMA, and TIGAR, leading to cell cycle arrest and apoptosis in certain cancer cell lines.[1][5][7][11] This suggests that inhibiting BRD8 function, either through a small molecule like this compound or via siRNA, could be a viable anti-cancer strategy.
Summary and Recommendations
The choice between this compound and siRNA for studying BRD8 depends on the specific experimental goals, the desired duration of the effect, and the importance of specificity.
Choose this compound when:
-
A rapid and reversible inhibition of BRD8 bromodomain function is required.
-
Dose-dependent effects need to be studied.
-
The goal is to specifically inhibit the "reader" function of BRD8 without affecting the protein scaffold itself.
Choose siRNA when:
-
A significant and sustained reduction in the total amount of BRD8 protein is desired.
-
The experimental question requires the depletion of the entire BRD8 protein, including any non-bromodomain functions.
-
A highly specific genetic approach is preferred, and off-target effects can be carefully controlled for and validated (e.g., by using multiple different siRNA sequences targeting the same gene).
Recommendations for Best Practices:
-
For this compound: Always include a vehicle control and perform dose-response experiments. When possible, use a structurally related but inactive molecule as a negative control.
-
For siRNA: Use at least two independent siRNA duplexes targeting different regions of the BRD8 mRNA to control for off-target effects. Always include a non-targeting siRNA control. Validate knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels.
References
- 1. Cellular Depletion of BRD8 Causes p53-Dependent Apoptosis and Induces a DNA Damage Response in Non-Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD8 maintains glioblastoma by epigenetic reprogramming of the p53 network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain protein BRD8 regulates cell cycle progression in colorectal cancer cells through a TIP60-independent regulation of the pre-RC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bromodomain Containing 8 (BRD8) Transcriptional Network in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the role of BRD8 in human carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. childrenshospital.org [childrenshospital.org]
- 10. The siRNA Non-seed Region and Its Target Sequences Are Auxiliary Determinants of Off-Target Effects | PLOS Computational Biology [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Functional Consequences of BRD8 Inhibition: A Comparative Analysis of DN02 and Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of the selective BRD8 bromodomain probe, DN02, with genetic strategies for BRD8 suppression. This objective comparison, supported by experimental data, detailed protocols, and pathway visualizations, aims to elucidate the functional role of BRD8 and the potential therapeutic implications of its inhibition.
Bromodomain-containing protein 8 (BRD8) has emerged as a significant player in transcriptional regulation and has been implicated in various cancers.[1][2] As a subunit of the NuA4/TIP60 histone acetyltransferase complex, BRD8 functions as a coactivator for nuclear receptors and is involved in critical cellular processes, including the p53 signaling pathway.[3][4][5][6] this compound is a potent and selective chemical probe for the first bromodomain of BRD8 (BRD8(1)), exhibiting a high affinity (Ki = 32 nM) and over 30-fold selectivity against the second bromodomain (BRD8(2)).[7] Understanding the cellular consequences of BRD8 inhibition by this compound is crucial for its application as a research tool and for validating BRD8 as a therapeutic target.
Comparative Analysis of Cellular Phenotypes
The inhibition of BRD8, either through the selective probe this compound or by genetic knockdown, elicits distinct and comparable cellular phenotypes, primarily centered on cell cycle arrest and apoptosis. These effects are often dependent on the p53 status of the cell line.
| Parameter | Method | Cell Line | Key Quantitative Results | Reference |
| Cell Cycle | siRNA-mediated knockdown of BRD8 | HCT116 (p53+/+) | Reduction in S-phase population from 27.25% to ~6-8%. | [8] |
| siRNA-mediated knockdown of BRD8 | HCT116 (p53-/-) | G2 phase arrest, with an increase in the G2 population from 16.47% to 36-51%. | [5] | |
| siRNA-mediated knockdown of BRD8 | Colorectal Cancer Cells | Significant decrease in the S phase population and an increase in the G1 population. | [9] | |
| Apoptosis | siRNA-mediated knockdown of BRD8 | HCT116 (p53+/+) | Increase in the sub-G1 population (indicative of apoptosis) from 1.28% to 6-12%. | [8] |
| siRNA-mediated knockdown of BRD8 | HCT116 (p53+/+) | Significant increase in Annexin V positive cells. | [8] | |
| Pharmacological inhibition (inferred from genetic studies) | TP53WT Glioblastoma | Engagement of p53 transactivation leading to tumor suppression. | [2][10][11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by BRD8 and a typical experimental workflow for cross-validating the effects of this compound with genetic approaches.
Caption: BRD8's role in the p53 signaling pathway.
References
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. BRD8 maintains glioblastoma by epigenetic reprogramming of the p53 network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Cellular Depletion of BRD8 Causes p53-Dependent Apoptosis and Induces a DNA Damage Response in Non-Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain protein BRD8 regulates cell cycle progression in colorectal cancer cells through a TIP60-independent regulation of the pre-RC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Orthogonal validation of DN02's mechanism of action.
Our comprehensive search for "DN02" did not yield specific information regarding a molecule, drug, or therapeutic agent with this designation. Consequently, we are unable to provide a detailed comparison guide on its mechanism of action as requested.
The search results primarily consisted of general scientific concepts and methodologies, including:
-
Orthogonal Validation: Several documents discussed the importance of orthogonal validation in scientific research, particularly in the context of gene function studies using techniques like CRISPR and RNAi.[1][2][3] This approach uses multiple, independent methods to confirm experimental results, thereby increasing confidence in the findings.
-
Method Validation: General guidelines and principles for validating analytical and microbiological methods were found.[4][5][6] These documents outline the necessary steps to ensure that a scientific method is accurate, reliable, and fit for its intended purpose.
-
Signaling Pathways: Information on various signaling pathways was retrieved, such as the TGF-β, Wnt, VEGF, and Nodal pathways.[7][8][9][10] However, none of these were specifically linked to a substance designated "this compound".
-
Unrelated Compounds: A search result for "Danazol," a synthetic steroid, was identified, but there is no indication that this is related to "this compound".[11]
The lack of specific data on "this compound" prevents the creation of the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.
It is possible that "this compound" is an internal company code, a very new compound not yet described in public literature, or a typographical error. If you have additional information, such as the full chemical name, the class of molecule, or any associated publications, please provide it so we can refine our search and attempt to fulfill your request.
References
- 1. Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation | Labcompare.com [labcompare.com]
- 2. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Validation of alternative methods for toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. The DAN family: modulators of TGF-β signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nodal signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Signalling pathways and molecular interactions of NOD1 and NOD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamics and Sensitivity of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Comparative Analysis of DN02's Selectivity Profile: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the selectivity profile of DN02, a potent and selective chemical probe for the first bromodomain (BD1) of Bromodomain-containing protein 8 (BRD8). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes essential concepts to facilitate a comprehensive understanding of this compound's performance relative to other bromodomain inhibitors.
Executive Summary
This compound has emerged as a valuable tool for investigating the biological functions of BRD8, a component of the NuA4 histone acetyltransferase complex. This guide demonstrates that this compound exhibits high affinity and remarkable selectivity for BRD8(1) over its second bromodomain (BRD8(2)) and other closely related bromodomains such as BRD9 and BRD4.[1][2] While comprehensive screening data across all bromodomain families is not yet publicly available, existing data positions this compound as a superior probe for studying BRD8(1)-specific functions.
Data Presentation: Quantitative Selectivity Profile of this compound
The following tables summarize the binding affinity and inhibitory activity of this compound against various bromodomains, compiled from biochemical and cellular assays.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Target | Assay Type | Value | Unit | Reference |
| BRD8(1) | Ki | 32 | nM | [1] |
| BRD8(1) | Kd (bromoKdELECT) | 32 | nM | [2] |
| BRD8(1) | AlphaScreen | 48 | IC50 (nM) | [1][2] |
| BRD8(2) | Ki | >1000 | nM | [1][2] |
| BRD9 | AlphaScreen | >10,000 | IC50 (nM) | [2] |
| BRD4 | AlphaScreen | >10,000 | IC50 (nM) | [2] |
| CBP/P300 | Not Specified | Modest Activity | - | [1] |
Table 2: Comparative Selectivity of this compound Against Other Bromodomain Inhibitors
| Compound | Primary Target(s) | Selectivity Profile | Key Distinguishing Features |
| This compound | BRD8(1) | Highly selective for BRD8(1) over BRD8(2), BRD9, and BRD4. [1][2] | First-in-class selective probe for BRD8(1). |
| I-BRD9 | BRD9 | >700-fold selective for BRD9 over BET family members and 200-fold over BRD7. | Demonstrates high selectivity within the non-BET family IV of bromodomains. |
| (+)-JQ1 | Pan-BET Family | Potent inhibitor of BRD2, BRD3, BRD4, and BRDT. | Widely used as a pan-BET inhibitor; lacks selectivity within the BET family. |
| ABBV-744 | BET Family (BD2) | Highly potent and selective inhibitor of the second bromodomain (BD2) of the BET family. | Example of a domain-selective BET inhibitor, contrasting with pan-inhibitors like (+)-JQ1. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard practices for these assays.
AlphaScreen Competition Assay
This assay quantifies the ability of a test compound to disrupt the interaction between a bromodomain and a biotinylated histone peptide.
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. A biotinylated histone peptide is bound to streptavidin-coated donor beads, and a His-tagged bromodomain is bound to Ni-NTA-coated acceptor beads. Interaction between the bromodomain and the histone peptide brings the beads together. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute the His-tagged BRD8(1) protein, biotinylated histone H4 acetylated peptide, streptavidin-donor beads, and Ni-NTA acceptor beads in the assay buffer to their optimized concentrations. Prepare a serial dilution of this compound.
-
Assay Plate Setup: In a 384-well plate, add the this compound dilutions.
-
Addition of Bromodomain and Peptide: Add the His-tagged BRD8(1) protein and the biotinylated histone peptide to the wells. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Addition of Beads: Add the streptavidin-donor and Ni-NTA acceptor beads. Incubate in the dark for a specified time (e.g., 60 minutes) at room temperature.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein within living cells.
Principle: The target protein (BRD8) is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein serves as the energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that competes with the tracer for binding to the target will reduce the BRET signal in a dose-dependent manner.
Generalized Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells and transiently transfect them with a vector encoding the BRD8(1)-NanoLuc® fusion protein.
-
Cell Plating: After 24 hours, harvest the cells and plate them in a 96-well or 384-well white assay plate.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the cells.
-
Tracer Addition: Add the fluorescently labeled tracer compound at a fixed concentration to all wells.
-
Substrate Addition and Signal Measurement: Add the Nano-Glo® Live Cell Substrate. Immediately measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
DiscoveRx BROMOscan® (bromoKdELECT) Assay
This is a competitive binding assay that measures the affinity (Kd) of a compound for a panel of bromodomains.
Principle: The assay is based on a competition between the test compound and a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.
Generalized Protocol:
-
Assay Setup: The bromodomain protein, tagged with a unique DNA identifier, is incubated with the test compound (this compound) at various concentrations.
-
Competition: This mixture is then added to a solid support (e.g., beads) that is coated with an immobilized ligand for the bromodomain.
-
Equilibration and Separation: The reaction is allowed to reach equilibrium. The solid support is then washed to remove unbound protein.
-
Quantification: The amount of DNA-tagged bromodomain remaining on the solid support is quantified using qPCR.
-
Data Analysis: The results are compared to a control (DMSO) to determine the percentage of bromodomain bound at each compound concentration. A binding curve is generated to calculate the dissociation constant (Kd).
Mandatory Visualization
The following diagrams illustrate key concepts related to the comparative analysis of this compound.
Caption: this compound selectively inhibits the BRD8(1) bromodomain.
Caption: A typical workflow for bromodomain inhibitor selectivity profiling.
Caption: this compound demonstrates high selectivity for BRD8(1).
References
Reproducibility of DN02 experimental results across different labs.
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative overview of the experimental data for DN02, a selective chemical probe for the first bromodomain (BD1) of Bromodomain-containing protein 8 (BRD8). As a recently developed tool, the cross-laboratory reproducibility of its effects is a critical area of ongoing evaluation. This document summarizes the key experimental findings from the initial discovery and characterization of this compound and provides the necessary context for researchers looking to utilize this probe in their own studies.
Performance of this compound: A Summary of In Vitro and In-Cellular Activity
This compound was identified as a potent and selective inhibitor of the BRD8 bromodomain, exhibiting significant preference for its first bromodomain (BRD8(1)) over its second (BRD8(2)).[1][2] Its selectivity has been profiled against a panel of other bromodomains, demonstrating minimal off-target engagement. The key quantitative data from the primary study are summarized below.
| Parameter | This compound | Alternative/Control | Assay Method | Reference |
| BRD8(1) Binding Affinity (Kd) | 32 nM | >1000 nM (for BRD8(2)) | DiscoveRx bromoKdELECT | [1][2] |
| BRD8(1) Biochemical Inhibition (IC50) | 48 nM | Not specified | AlphaScreen | [2][3][4] |
| In-Cell Target Engagement (IC50) | 0.64 µM | Not specified | BRET Displacement Assay | [4] |
| Selectivity | High selectivity for BRD8(1) | Modest activity against CBP/P300 | DiscoveRx BromoMax | [3][5] |
Note: The majority of the currently available data on this compound originates from a single primary research publication.[6] Independent validation of these findings across different laboratories has not yet been published.
The BRD8 Signaling Pathway and the Role of this compound
BRD8 is a component of the NuA4 histone acetyltransferase complex, which is involved in transcriptional regulation and DNA repair.[1] It acts as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins. By inhibiting the bromodomain of BRD8, this compound is expected to disrupt these interactions and modulate the expression of BRD8 target genes. The following diagram illustrates the proposed mechanism of BRD8 action and the point of intervention for this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD8 inhibitor this compound | BRD8 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemoproteomics Enabled Discovery of Selective Probes for NuA4 Factor BRD8 [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Parthenolide (DN02) and its Analog, DMAPT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of the sesquiterpene lactone Parthenolide (PN), herein referred to as DN02 for illustrative purposes, and its water-soluble analog, Dimethylaminoparthenolide (DMAPT). This document outlines their respective performance in preclinical cancer models, supported by experimental data, detailed methodologies for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Performance Comparison
The following table summarizes the cytotoxic activity of this compound (Parthenolide) and its analog DMAPT across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Parthenolide) | A549 | Lung Carcinoma | 4.3 | [1] |
| TE671 | Medulloblastoma | 6.5 | [1] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [1] | |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [2] | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [2] | |
| DMAPT | PC-3 | Prostate Cancer | 5 - 10 | [3] |
| CWR22Rv1 | Prostate Cancer | 5 - 10 | [3] | |
| Acute Myeloid Leukemia (AML) primary cells | Leukemia | ~7.5 | [4][5] |
Mechanism of Action: A Shared Trajectory of Apoptosis Induction
Both this compound (Parthenolide) and DMAPT exert their anti-cancer effects through a multi-faceted mechanism that converges on the induction of apoptosis and inhibition of pro-survival signaling pathways. A key initiating event is the generation of intracellular Reactive Oxygen Species (ROS). This oxidative stress subsequently triggers downstream signaling cascades, most notably the activation of c-Jun N-terminal kinase (JNK) and inhibition of the pro-inflammatory transcription factors, Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).
The inhibition of NF-κB and STAT3 signaling pathways is a critical component of the anti-tumor activity of both compounds. These pathways are often constitutively active in cancer cells, promoting cell proliferation, survival, and inflammation. By suppressing these pathways, this compound and DMAPT sensitize cancer cells to apoptosis.
dot
Caption: Signaling pathway of this compound (Parthenolide) and DMAPT.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound (Parthenolide) and DMAPT.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (Parthenolide) or DMAPT and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Measurement of Intracellular Reactive Oxygen Species (ROS): DCFDA Assay
The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is used to measure hydroxyl, peroxyl, and other ROS activity within the cell.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound (Parthenolide) or DMAPT as described for the MTT assay.
-
DCFDA Staining: After treatment, wash the cells with PBS and then incubate with 25 µM DCFDA in serum-free media for 45 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity with a fluorescence plate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
NF-κB DNA Binding Activity: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions. This assay can determine if a protein or mixture of proteins is capable of binding to a given DNA or RNA sequence.
Protocol:
-
Nuclear Extract Preparation: Treat cells with this compound (Parthenolide) or DMAPT. After treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Label the NF-κB consensus oligonucleotide probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled DNA by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).
STAT3 Activation: Western Blot for Phospho-STAT3 (pSTAT3)
Western blotting is used to detect specific proteins in a sample. To assess STAT3 activation, the level of phosphorylated STAT3 (pSTAT3) at tyrosine 705 is measured.
Protocol:
-
Protein Extraction: Treat cells with this compound (Parthenolide) or DMAPT, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for pSTAT3 (Tyr705) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the head-to-head comparison of this compound (Parthenolide) and its analogs.
dot
Caption: A typical experimental workflow for comparing this compound and its analogs.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of DN02: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DN02, a selective inhibitor of the first bromodomain of Bromodomain-containing protein 8 (BRD8), and evaluates its therapeutic potential in the context of preclinical research. While this compound has been characterized as a potent and selective chemical probe for BRD8, public data on its efficacy in preclinical disease models is not yet available. This guide, therefore, focuses on the validated biochemical and mechanistic rationale for targeting BRD8 and compares the properties of this compound with other relevant bromodomain inhibitors.
Introduction to this compound and its Target: BRD8
This compound is a small molecule that has been identified as a selective, high-affinity probe for the first bromodomain (BD1) of BRD8.[1][2][3] BRD8 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are critical readers of epigenetic marks, specifically acetylated lysine residues on histone tails. By binding to these marks, bromodomain-containing proteins play a pivotal role in the regulation of gene transcription.
BRD8, in particular, has been implicated in various cellular processes, including the regulation of the p53 tumor suppressor network.[2][4] In glioblastoma, for instance, BRD8 has been shown to maintain a repressive chromatin state at p53 target genes, thereby inhibiting p53-mediated tumor suppression and promoting cell proliferation.[2][4] This makes BRD8 an attractive therapeutic target for cancers where the p53 pathway is dysregulated.[2][4][5]
Biochemical Profile of this compound: A Comparison
This compound exhibits high potency and selectivity for BRD8(BD1). The following table summarizes its key biochemical parameters in comparison to other notable bromodomain inhibitors. It is important to note that a direct preclinical comparison of this compound with these agents in a therapeutic context has not been published.
| Compound | Target(s) | IC50 (nM) | Kd (nM) | Selectivity Highlights | Development Stage |
| This compound | BRD8(BD1) | 48 (AlphaScreen) | 32 | High selectivity over BRD8(BD2), BRD9, and BRD4.[1] | Preclinical Probe |
| DN01 | BRD8(BD1) | 12 (AlphaScreen) | N/A | Selective over BRD8(BD2), CBP, and p300.[1] | Preclinical Probe |
| JQ1 | Pan-BET (BRD2, BRD3, BRD4, BRDT) | ~50-100 | ~50-100 | Pan-BET inhibitor. | Preclinical Tool |
| OTX-015 | Pan-BET (BRD2, BRD3, BRD4) | 11-26 | <500 | Pan-BET inhibitor. | Clinical Trials |
| I-BET762 | Pan-BET (BRD2, BRD3, BRD4) | 20-40 | N/A | Pan-BET inhibitor. | Clinical Trials |
N/A : Not Available in the public domain.
Signaling Pathway: BRD8 in p53 Regulation
The following diagram illustrates the proposed mechanism by which BRD8 regulates the p53 signaling pathway in glioblastoma. Inhibition of BRD8 by a molecule like this compound is hypothesized to restore p53's tumor-suppressive functions.
Caption: Proposed role of BRD8 in p53-mediated tumor suppression and the effect of this compound.
Experimental Protocols
Detailed methodologies for key experiments to validate the therapeutic potential of a BRD8 inhibitor like this compound are provided below.
In Vitro Cell-Based Assays
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells, particularly those with wild-type p53.
a) Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., glioblastoma cell lines with wild-type p53) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) Target Engagement Assay (NanoBRET™ Assay)
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding for BRD8(BD1)-NanoLuc® fusion protein and a fluorescent HaloTag®-histone H3.3 fusion protein.
-
Cell Seeding: Plate the transfected cells in 96-well plates.
-
Compound Treatment: Add varying concentrations of this compound to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 of this compound for target engagement in live cells.
In Vivo Preclinical Model
Objective: To evaluate the anti-tumor efficacy and safety of this compound in a relevant animal model of cancer.
a) Xenograft Mouse Model of Glioblastoma
-
Cell Implantation: Orthotopically implant human glioblastoma cells (with wild-type p53) into the brains of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Efficacy Evaluation: Monitor tumor volume and the overall survival of the mice.
-
Toxicity Assessment: Monitor the body weight, general health, and potential side effects of the treatment.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues to analyze the expression of p53 target genes (e.g., by qPCR or Western blot) to confirm target engagement in vivo.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical validation of a therapeutic candidate like this compound.
Caption: A generalized workflow for the preclinical validation of a therapeutic candidate.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the function of BRD8. The strong mechanistic link between BRD8 and the p53 tumor suppressor pathway provides a compelling rationale for the development of BRD8 inhibitors as cancer therapeutics. However, the therapeutic potential of this compound itself remains to be validated in preclinical disease models.
Future studies should focus on:
-
Evaluating the efficacy of this compound in a panel of cancer cell lines, particularly those with wild-type p53.
-
Conducting in vivo studies in relevant animal models to assess the anti-tumor activity and safety profile of this compound.
-
Performing head-to-head comparisons of this compound with other emerging BRD8 inhibitors to determine its relative advantages.
The data generated from these studies will be crucial in determining whether this compound or its analogs can be advanced into clinical development as a novel cancer therapy.
References
- 1. BRD8 inhibitor DN01 | BRD8 inhibitor | Probechem Biochemicals [probechem.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD8 maintains glioblastoma by epigenetic reprogramming of the p53 network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting bromodomian-containing protein 8 (BRD8): An advanced tool to interrogate BRD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DN02: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal procedures for DN02, a selective inhibitor of the BRD8 bromodomain.
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, this guide outlines the immediate safety and logistical information based on general best practices for laboratory chemical waste disposal. It is crucial to obtain the compound-specific SDS from your supplier for detailed handling and disposal instructions.
Immediate Safety and Handling Precautions
Before proceeding with any disposal protocol, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, buttoned. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid generating dust. In case of a spill, contain the material with an inert absorbent and follow your institution's spill response procedures.
This compound Disposal Workflow
The following diagram outlines the general decision-making process and steps for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, must be carried out in compliance with local, state, and federal regulations.
Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the this compound waste is in solid form (e.g., unused reagent, contaminated consumables) or liquid form (e.g., dissolved in a solvent).
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EH&S) department.
Packaging and Labeling
-
Use Compatible Containers: All chemical waste must be collected in containers that are compatible with the waste material.[1] For this compound, this will typically be a high-density polyethylene (HDPE) or glass container for liquids, and a labeled, sealed bag or container for solids. The container must be in good condition and have a secure, leak-proof lid.[1][2]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other constituents in the waste (e.g., "in DMSO"). The date of accumulation should also be included.
Storage
-
Designated Storage Area: Store sealed waste containers in a designated and properly ventilated hazardous waste accumulation area.
-
Secondary Containment: Liquid waste containers should be stored in secondary containment to prevent spills.
-
Keep Containers Closed: Waste containers must remain closed except when adding waste.[2]
Final Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Follow Institutional Protocols: Adhere strictly to your organization's specific procedures for hazardous waste disposal.
Quantitative Data Summary
While no specific quantitative data for this compound disposal was found, the following table summarizes general characteristics of the compound that are relevant to its handling.
| Property | Value | Source |
| Molecular Formula | C22H24FN3O3 | [3] |
| Molecular Weight | 397.44 g/mol | [3] |
| Appearance | White to beige powder | [4] |
| Solubility | Soluble in DMSO (2 mg/mL) | [4] |
Experimental Protocols
Detailed experimental protocols involving this compound should include a dedicated section on waste disposal. An example is provided below:
Protocol: Cell-Based Assay using this compound
-
Preparation of this compound Stock Solution:
-
Under a chemical fume hood, weigh out the required amount of this compound powder.
-
Dissolve the this compound in sterile DMSO to create a stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
-
Treatment of Cells:
-
Thaw the this compound stock solution.
-
Prepare working concentrations by diluting the stock solution in cell culture media.
-
Add the this compound-containing media to the cells.
-
-
Waste Collection and Disposal:
-
Liquid Waste: All media containing this compound, as well as any buffers or solutions that come into contact with the compound, should be collected in a designated hazardous waste container labeled "Hazardous Waste: this compound in [Solvent]".
-
Solid Waste: All pipette tips, serological pipettes, culture flasks, and plates that have come into contact with this compound should be collected in a designated hazardous waste container for solids, labeled "Hazardous Waste: this compound Contaminated Labware".
-
Decontamination: Decontaminate the work area with an appropriate cleaning agent.
-
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and follow all applicable local, state, and federal regulations for hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling Hazardous Chemicals
A Note on "DN02": The identifier "this compound" does not correspond to a recognized chemical substance in standard databases. Therefore, this document serves as a comprehensive template for creating a substance-specific safety and handling plan. All placeholder information should be replaced with data from the official Safety Data Sheet (SDS) for the chemical in use.
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in handling hazardous chemical compounds. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough understanding of a chemical's hazards is the foundation of safe handling.[1] The Safety Data Sheet (SDS) is the primary source for this information, detailing risks such as toxicity, flammability, corrosiveness, and reactivity.[1][2] Based on the hazard assessment, appropriate Personal Protective Equipment (PPE) must be selected to minimize exposure.[3]
Quantitative Exposure Limits and Physicochemical Properties
The following table summarizes critical data points that must be obtained from the substance's SDS. This information is vital for risk assessment and the implementation of proper engineering controls.[4]
| Parameter | Value (Example for a Generic Substance) | Unit | Source |
| Permissible Exposure Limit (PEL) | 10 | ppm (8-hour TWA) | OSHA |
| Threshold Limit Value (TLV) | 5 | ppm (8-hour TWA) | ACGIH |
| Immediately Dangerous to Life or Health (IDLH) | 500 | ppm | NIOSH |
| Flash Point | 40 | °C | SDS Section 9 |
| Boiling Point | 150 | °C | SDS Section 9 |
| Vapor Density | 2.5 (Air = 1) | N/A | SDS Section 9 |
Recommended Personal Protective Equipment
The level of PPE required depends on the specific hazards and the experimental protocol.[5] For any work with hazardous chemicals, the following baseline PPE is recommended.[6]
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[6] A face shield should be worn over goggles when there is a significant splash hazard.[6] | Protects eyes from splashes of hazardous liquids, aerosols, and flying particles.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). The specific glove material must be selected based on its resistance to the chemical being handled.[6] | Prevents skin contact with the chemical, which could lead to burns, allergic reactions, or systemic toxicity.[1] |
| Body Protection | A flame-resistant lab coat worn over personal clothing. For highly corrosive or toxic materials, a chemically resistant apron or coveralls may be necessary.[8] | Protects the skin and personal clothing from contamination.[6] |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls (e.g., fume hood) are insufficient to maintain airborne concentrations below exposure limits.[4] | Prevents the inhalation of hazardous vapors, fumes, or dust.[7] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[6] | Protects feet from spills and falling objects. |
Operational and Handling Protocols
Experimental Workflow
The following diagram outlines the standard workflow for handling a hazardous chemical in a laboratory setting.
Key Experimental Methodologies
Detailed, step-by-step protocols for any experiment involving hazardous chemicals are mandatory. These protocols should be written and reviewed before any work begins. The methodology should explicitly detail:
-
The quantity of the chemical to be used.
-
The specific engineering controls required (e.g., fume hood, glove box).
-
A description of each step of the procedure.
-
Emergency procedures in case of a spill or exposure.
Disposal Plan
Proper disposal of chemical waste is crucial to protect human health and the environment.[9] All chemical waste must be handled in accordance with institutional and regulatory guidelines.
Waste Segregation and Container Management
Hazardous waste must be segregated based on its chemical compatibility to prevent dangerous reactions.[3]
| Waste Stream | Container Type | Labeling Requirements |
| Liquid Organic Waste | Glass or polyethylene carboy with a screw cap.[10] | "Hazardous Waste," full chemical name (no abbreviations), and associated hazards (e.g., "Flammable," "Toxic"). |
| Solid Chemical Waste | Puncture-resistant container with a lid.[10] | "Hazardous Waste," full chemical name, and associated hazards. |
| Contaminated Sharps | Puncture-proof sharps container.[11] | "Sharps Waste," "Biohazard" symbol if applicable.[11] |
| Contaminated PPE | Lined, covered waste container.[11] | "Hazardous Waste" or as per institutional guidelines. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste.
Emergency Procedures
In the event of a spill or accidental exposure, immediate action is necessary.
-
Spills: For small spills within a fume hood, use a chemical spill kit to absorb the material. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Flush eyes with water for at least 15 minutes using an eyewash station. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
By adhering to these guidelines and consulting the specific Safety Data Sheet for each chemical, researchers can create a safe and efficient work environment.
References
- 1. Chemical Safety | University of North Dakota [campus.und.edu]
- 2. youtube.com [youtube.com]
- 3. resources.tamusa.edu [resources.tamusa.edu]
- 4. Chemical Safety Basics [lni.wa.gov]
- 5. epa.gov [epa.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. dnow.com [dnow.com]
- 8. Personal Protective Equipment Kit Basic [foremansafetysupply.com]
- 9. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. OAR 817-010-0060 – Refuse and Waste Material [oregon.public.law]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
